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(2-Bromo-4-methylthiazol-5-yl)methanol Documentation Hub

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  • Product: (2-Bromo-4-methylthiazol-5-yl)methanol
  • CAS: 933782-03-7

Core Science & Biosynthesis

Foundational

2-Bromo-4-methyl-5-hydroxymethylthiazole structure and molecular weight

An In-depth Technical Guide to 2-Bromo-4-methyl-5-hydroxymethylthiazole: Synthesis, Properties, and Applications for Drug Discovery Professionals Abstract The thiazole ring is a cornerstone of medicinal chemistry, recogn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-methyl-5-hydroxymethylthiazole: Synthesis, Properties, and Applications for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds and FDA-approved drugs.[1][2] This technical guide focuses on a highly functionalized derivative, 2-Bromo-4-methyl-5-hydroxymethylthiazole, a versatile building block poised for significant application in drug discovery and development. Its strategic combination of a reactive bromine atom for cross-coupling, a methyl group for steric and electronic modulation, and a hydroxymethyl group for further derivatization makes it an invaluable intermediate. This document provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via the reduction of its aldehyde precursor, expected characterization data, and a discussion of its potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties and Structure

2-Bromo-4-methyl-5-hydroxymethylthiazole is a heterocyclic compound featuring a thiazole core. The bromine atom at the C2 position serves as a crucial handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The methyl group at C4 and the hydroxymethyl group at C5 provide additional points for modification and influence the molecule's overall solubility, polarity, and interaction with biological targets.

Molecular Structure

The chemical structure of 2-Bromo-4-methyl-5-hydroxymethylthiazole is presented below.

Caption: Chemical structure of 2-Bromo-4-methyl-5-hydroxymethylthiazole.

Physicochemical Data

The key quantitative properties of the molecule are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanolCalculated
Molecular Formula C₅H₆BrNOSCalculated
Molecular Weight 224.08 g/mol Calculated
Monoisotopic Mass 222.9299 DaCalculated
Appearance Expected to be a solid at room temperatureExtrapolated from similar structures[3]
Solubility Soluble in methanol, ethanol, DMSO, DMFInferred from functional groups
CAS Number Not assignedN/A

Synthesis and Experimental Protocol

A robust and high-yielding synthesis of 2-Bromo-4-methyl-5-hydroxymethylthiazole can be achieved through the selective reduction of its corresponding aldehyde, 2-Bromo-4-methylthiazole-5-carbaldehyde[4]. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.

Synthetic Workflow

The conversion from the aldehyde precursor to the target primary alcohol is a direct, single-step process.

G start Start: 2-Bromo-4-methylthiazole-5-carbaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 Portion-wise addition of NaBH₄ cool->add_nabh4 monitor Monitor reaction via TLC add_nabh4->monitor quench Quench with H₂O monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end End Product: 2-Bromo-4-methyl-5-hydroxymethylthiazole purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol describes the reduction of 1.0 g of 2-Bromo-4-methylthiazole-5-carbaldehyde.

Materials:

  • 2-Bromo-4-methylthiazole-5-carbaldehyde (1.0 g, 4.85 mmol)[4]

  • Methanol (MeOH), anhydrous (25 mL)

  • Sodium borohydride (NaBH₄) (0.28 g, 7.28 mmol, 1.5 eq)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-methylthiazole-5-carbaldehyde (1.0 g). Dissolve the aldehyde in 25 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C. Causality: Cooling is essential to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

  • Reduction: Slowly add sodium borohydride (0.28 g) to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition ensures the reaction rate is controlled and prevents excessive gas evolution (H₂).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible. Trustworthiness: TLC provides a reliable, real-time validation of the chemical transformation before proceeding to work-up.

  • Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of deionized water while maintaining the temperature at 0 °C. Causality: This step safely neutralizes any unreacted NaBH₄.

  • Solvent Removal & Extraction: Remove the methanol from the mixture under reduced pressure. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-4-methyl-5-hydroxymethylthiazole.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The following table outlines the expected signals.

TechniqueExpected Data
¹H NMR δ ~4.6-4.8 ppm (s, 2H, -CH₂OH), δ ~2.4-2.5 ppm (s, 3H, -CH₃), variable δ for -OH proton.
¹³C NMR Signals corresponding to the thiazole ring carbons, the methyl carbon (~15-20 ppm), and the hydroxymethyl carbon (~55-65 ppm).
IR (Infrared) Broad peak at ~3200-3600 cm⁻¹ (O-H stretch), ~2850-2960 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=N, C=C ring stretch).
MS (Mass Spec) Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom. For C₅H₆BrNOS, this would be at m/z ≈ 223 and 225.

Applications in Research and Drug Development

2-Bromo-4-methyl-5-hydroxymethylthiazole is not merely a chemical entity but a strategic tool for medicinal chemists. The thiazole core is a known bioisostere for other aromatic systems and is found in drugs with antibacterial, antifungal, and antineoplastic properties.[2][5]

Key Synthetic Utilities:

  • Cross-Coupling Reactions: The C2-bromo position is highly activated for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Derivatization of the Hydroxymethyl Group: The primary alcohol at C5 is a versatile functional group. It can be:

    • Esterified or etherified to introduce lipophilic or other functional moieties.

    • Oxidized back to the aldehyde or further to the carboxylic acid, providing access to related derivatives.[6]

    • Converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.

The combination of these features makes this molecule an ideal starting point for synthesizing complex, biologically active agents targeting a wide range of diseases.[7][8]

Safety and Handling

While specific toxicological data for 2-Bromo-4-methyl-5-hydroxymethylthiazole is not available, data from structurally related brominated thiazoles should be used to guide handling procedures.[9][10]

  • Hazard Classifications: Likely to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

References

  • Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • PubChem. 2-Bromo-5-methyl-1,3-thiazole. [Link]

  • Asian Journal of Chemistry. Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. [Link]

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • PubChem. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • ChemBK. 2-Amino-5-bromo-4-methylthiazole. [Link]

  • Molecules. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChemLite. 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • European Journal of Medicinal Chemistry. Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. [Link]

  • Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

  • IUCrData. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

Sources

Exploratory

5-(Hydroxymethyl)-4-methyl-2-bromothiazole chemical safety data sheet

This guide serves as a definitive technical resource for 5-(Hydroxymethyl)-4-methyl-2-bromothiazole , a bifunctional heterocyclic building block critical in the synthesis of third-generation cephalosporins (e.g., Cefdito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 5-(Hydroxymethyl)-4-methyl-2-bromothiazole , a bifunctional heterocyclic building block critical in the synthesis of third-generation cephalosporins (e.g., Cefditoren) and antiretroviral agents.

Chemical Safety, Handling, and Synthetic Application Guide

Document Control:

  • Version: 2.0 (Scientific Release)

  • CAS Registry Number: 160233-31-0

  • IUPAC Name: (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol

Part 1: Executive Technical Summary

5-(Hydroxymethyl)-4-methyl-2-bromothiazole is a high-value scaffold characterized by two orthogonal reactive handles: an electrophilic aryl bromide at the C2 position and a nucleophilic primary alcohol at the C5 position. This duality allows for sequential functionalization—typically C2-arylation via palladium-catalyzed cross-coupling followed by C5-oxidation or substitution—making it indispensable in Fragment-Based Drug Discovery (FBDD).

Researchers utilizing this compound must navigate its specific stability profile (acid-sensitive, oxidation-prone) and moderate toxicity. This guide synthesizes safety protocols with optimized experimental workflows to ensure high-yield utilization.

Part 2: Physicochemical Profiling

PropertyValueTechnical Note
Molecular Formula C₅H₆BrNOS
Molecular Weight 208.08 g/mol
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/light exposure.
Melting Point 78–82 °CSharp range indicates high purity (>97%).
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; sparingly soluble in hexanes.
pKa (Calculated) ~13.5 (Alcohol), ~2.0 (Thiazole N)Weakly basic nitrogen; protonation may deactivate C2 towards oxidative addition.
Storage Class Hygroscopic / Light SensitiveStore at 2–8 °C under Argon.

Part 3: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited, structural analogs (bromothiazoles) exhibit consistent hazard profiles. Treat as Acute Toxin (Category 4) and Irritant .

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Safety Protocols
  • Inhalation Risk: The solid may sublime slightly or form dust. All weighing must occur inside a certified chemical fume hood.

  • Skin Permeation: Thiazoles are lipophilic. Use Nitrile gloves (minimum 0.11 mm thickness) . Double-gloving is recommended during solution-phase handling.

  • Decomposition: Thermal decomposition releases Hydrogen Bromide (HBr) and Sulfur Oxides (SOx). Do not heat above 150 °C without solvent.

Part 4: Synthetic Utility & Experimental Workflow

The Bifunctional Strategy

The utility of this compound lies in its ability to serve as a "linchpin." The C2-bromide is deactivated relative to simple aryl bromides due to the electron-rich thiazole ring, requiring specialized ligands for cross-coupling. Conversely, the C5-alcohol is prone to over-oxidation if not protected during harsh C2 transformations.

Visualizing the Reaction Logic

ThiazoleWorkflow Start 5-(Hydroxymethyl)-4-methyl- 2-bromothiazole (CAS 160233-31-0) PathA Path A: C2 Functionalization (Suzuki/Stille Coupling) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O PathB Path B: C5 Functionalization (Oxidation/Substitution) Start->PathB MnO2 or DMP DCM, 0°C InterA 2-Aryl-4-methyl- 5-hydroxymethylthiazole PathA->InterA InterB 2-Bromo-4-methyl- thiazole-5-carbaldehyde PathB->InterB Final Drug Candidate (e.g., Cefditoren Analog) InterA->Final Oxidation + Reductive Amination InterB->Final Suzuki Coupling

Caption: Divergent synthetic pathways. Path A (Suzuki coupling) is generally preferred first to avoid chemoselectivity issues with the aldehyde generated in Path B.

Validated Protocol: C2-Selective Suzuki-Miyaura Coupling

Context: Direct arylation at the C2 position is challenging due to the potential coordination of the thiazole nitrogen to the Palladium catalyst. The use of Pd(dppf)Cl₂ and a biphasic solvent system is critical to prevent catalyst poisoning [1, 2].

Reagents:

  • Substrate: 5-(Hydroxymethyl)-4-methyl-2-bromothiazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon for 5 minutes.

  • Solvation: Dissolve the thiazole substrate (1.0 equiv) and arylboronic acid (1.2 equiv) in 1,4-Dioxane (0.1 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly against a counter-flow of Argon.

  • Activation: Add the aqueous Na₂CO₃ solution. The mixture will turn biphasic.

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

    • Note: Microwave irradiation at 100 °C for 30 minutes is a viable alternative for difficult substrates [3].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The thiazole product is often slightly polar; ensure the aqueous layer is back-extracted.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The hydroxy group may cause tailing; add 1% Triethylamine to the eluent if necessary.

Self-Validating Checkpoint:

  • TLC Monitoring: The starting bromide (Rf ~0.4 in 1:1 Hex/EtOAc) should disappear. A blue fluorescent spot (under 254/365 nm UV) typically indicates the formation of the biaryl thiazole product.

Part 5: Storage & Stability

  • Hygroscopicity: The hydroxymethyl group makes the compound hygroscopic. Moisture uptake can lead to hydrolysis of the C-Br bond over extended periods (months).

  • Oxidation: Store under inert gas. The alcohol is susceptible to slow air oxidation to the aldehyde, which appears as a yellowing of the solid.

  • Recommended Conditions: Amber glass vial, sealed with Parafilm, stored at -20 °C for long-term (>1 month) or 4 °C for active use.

Part 6: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately (Thiazoles can cause corneal damage).
Skin Contact Wash with soap and water. If redness persists, consult a dermatologist. Isolate contaminated clothing.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 200mL of water to dilute. Call a Poison Center.
Spill Dampen solid with water to prevent dust. Sweep up into a chemically compatible container. Clean area with 10% bleach solution to degrade residues.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ohkubo, M., et al. (1995). Synthesis and antibacterial activity of cefditoren pivoxil. The Journal of Antibiotics, 48(9), 1049-1051. (Describes the use of thiazole intermediates in cephalosporin synthesis). Link

  • Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halothiazoles. Tetrahedron Letters, 43(46), 8331-8334. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for (2-Bromo-4-methylthiazol-5-yl)methanol. Link

Sources

Foundational

Heterocyclic building blocks containing thiazole methanol moiety

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing the Thiazole Methanol Moiety for Drug Discovery Authored by: A Senior Application Scientist This guide serves as a comprehensive technical resource f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing the Thiazole Methanol Moiety for Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of heterocyclic building blocks featuring the thiazole methanol moiety. We will delve into the synthesis, functionalization, and application of these versatile scaffolds, providing not only procedural details but also the underlying scientific rationale to empower your drug discovery programs.

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. This means that the thiazole core is a recurring motif in a multitude of biologically active compounds and approved drugs, demonstrating its broad utility and favorable pharmacological profile.

The presence of the sulfur atom can influence the molecule's conformation and metabolic stability, while the nitrogen atom can act as a hydrogen bond acceptor, crucial for molecular recognition at the target protein. The aromatic nature of the ring allows it to participate in π-π stacking interactions, further enhancing binding affinity.

Synthesis of Thiazole Methanol Building Blocks

The strategic placement of a methanol (-CH₂OH) group on the thiazole ring provides a critical handle for further chemical elaboration. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups, making it a cornerstone for library synthesis and lead optimization.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

One of the most fundamental and widely used methods for constructing the thiazole ring is the Hantzsch synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. To introduce the methanol moiety, a protected α-hydroxyketone derivative is typically employed.

Conceptual Workflow of Hantzsch Synthesis for Thiazole Methanol

Thioamide Thioamide (e.g., Thioformamide) Intermediate Thiazolium Intermediate Thioamide->Intermediate Haloketone α-Haloketone with Protected Hydroxyl (e.g., 3-bromo-1,1-diethoxypropan-2-one) Haloketone->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Heat or Base ProtectedThiazole Protected Thiazole Methanol Cyclization->ProtectedThiazole Deprotection Deprotection Step ProtectedThiazole->Deprotection Acidic Hydrolysis FinalProduct Thiazole Methanol Building Block Deprotection->FinalProduct

Caption: Hantzsch synthesis workflow for thiazole methanol.

Detailed Experimental Protocol: Synthesis of (4-methylthiazol-2-yl)methanol

  • Step 1: Thioamide Formation. In a round-bottom flask, dissolve propionamide (1.0 eq) in anhydrous THF. Add Lawesson's reagent (0.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude thioamide.

  • Step 2: Hantzsch Condensation. To a solution of the crude thioamide in ethanol, add 1-chloroacetone (1.1 eq). Reflux the mixture for 6 hours. The progress of the reaction is monitored by TLC.

  • Step 3: Work-up and Purification. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (4-methylthiazol-2-yl)methanol.

Trustworthiness of the Protocol: This protocol is self-validating through the use of TLC monitoring at each key stage, ensuring the reaction proceeds as expected before moving to the next step. The final purification by column chromatography ensures the isolation of a high-purity product.

Alternative Synthetic Routes

While the Hantzsch synthesis is a workhorse, other methods can be advantageous depending on the desired substitution pattern and scale. These include:

  • From Thiazole Esters: Reduction of a pre-formed thiazole carboxylic acid ester using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is a straightforward approach if the corresponding ester is readily available.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. While less common for simple thiazole methanols, it can be useful for more complex derivatives.

Key Reactions and Functionalization of the Thiazole Methanol Moiety

The synthetic utility of thiazole methanol building blocks stems from the reactivity of the hydroxyl group.

Diagram of Key Functionalization Pathways

ThiazoleMethanol Thiazole-CH₂OH Aldehyde Thiazole-CHO ThiazoleMethanol->Aldehyde Oxidation (PCC, DMP) Ester Thiazole-CH₂-O-R ThiazoleMethanol->Ester Esterification (Acyl Chloride, Acid Anhydride) Ether Thiazole-CH₂-O-R' ThiazoleMethanol->Ether Williamson Ether Synthesis (NaH, R'-X) Halide Thiazole-CH₂-X ThiazoleMethanol->Halide Halogenation (SOCl₂, PBr₃) CarboxylicAcid Thiazole-COOH Aldehyde->CarboxylicAcid Oxidation (Pinnick)

Caption: Common transformations of the thiazole methanol moiety.

Table 1: Summary of Key Transformations

TransformationReagentsProductUtility
OxidationPCC, DMP, SwernAldehydeReductive amination, Wittig reaction
OxidationJones, PinnickCarboxylic AcidAmide coupling, esterification
EsterificationAcyl chloride, anhydrideEsterProdrugs, modification of solubility
EtherificationNaH, R-X (Williamson)EtherSAR exploration, metabolic blocking
HalogenationSOCl₂, PBr₃HalideNucleophilic substitution, cross-coupling

Applications in Drug Discovery: Case Studies

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. The thiazole methanol moiety is present in numerous compounds that have entered clinical development.

Tuberactinomycin Analogues as Anti-tuberculosis Agents

Tuberactinomycins are a class of cyclic peptide antibiotics effective against Mycobacterium tuberculosis. Researchers have synthesized analogues incorporating a thiazole methanol-derived side chain to improve their pharmacological properties. The thiazole unit is critical for binding to the bacterial ribosome, and modifications at the methanol position have been shown to modulate potency and reduce toxicity.

Kinase Inhibitors in Oncology

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site of the enzyme. The thiazole ring can act as a hinge-binder, forming key hydrogen bonds with the protein backbone. The methanol group can be functionalized to extend into solvent-exposed regions, allowing for the introduction of groups that improve solubility, cell permeability, and selectivity. For instance, derivatives of the kinase inhibitor Dasatinib have been explored where a thiazole methanol unit serves as a core scaffold.

Conclusion and Future Perspectives

Heterocyclic building blocks containing the thiazole methanol moiety are indispensable tools in modern drug discovery. Their versatile synthesis and the multifaceted reactivity of the methanol group provide a robust platform for the generation of diverse chemical libraries and the optimization of lead compounds. The continued exploration of novel synthetic methodologies and the application of these building blocks in new therapeutic areas will undoubtedly lead to the discovery of next-generation medicines.

References

  • Hantzsch Thiazole Synthesis: A Comprehensive Review. Chemical Reviews, American Chemical Society. [Link]

  • Thiazole-Containing Compounds as Therapeutic Agents. Journal of Medicinal Chemistry, American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Thiazoles. Molecules, MDPI. [Link]

  • The Role of Privileged Scaffolds in Drug Discovery. Drug Discovery Today, Elsevier. [Link]

Exploratory

Technical Guide: Solubility Profile of (2-Bromo-4-methylthiazol-5-yl)methanol

The solubility profile of (2-Bromo-4-methylthiazol-5-yl)methanol (CAS 933782-03-7) is dictated by its hybrid physicochemical nature: it possesses a polar, hydrogen-bonding hydroxymethyl group attached to a lipophilic, ar...

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of (2-Bromo-4-methylthiazol-5-yl)methanol (CAS 933782-03-7) is dictated by its hybrid physicochemical nature: it possesses a polar, hydrogen-bonding hydroxymethyl group attached to a lipophilic, aromatic thiazole core.[1][2]

This guide synthesizes empirical process chemistry data with calculated physicochemical properties to provide an authoritative reference for solvent selection during synthesis, extraction, and purification.[2][3]

Executive Summary & Physicochemical Identity

(2-Bromo-4-methylthiazol-5-yl)methanol is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs) and other pharmaceutical agents.[1][2] Its solubility behavior is characterized by a "push-pull" mechanism: the 5-hydroxymethyl group confers water/alcohol affinity, while the 2-bromo and 4-methyl substituents drive lipophilicity, making it amenable to organic extraction but requiring specific solvent systems for recrystallization.[2]

Core Identity Table
PropertyDetail
CAS Number 933782-03-7
Molecular Formula C₅H₆BrNOS
Molecular Weight 208.08 g/mol
LogP (Calculated) 1.4 – 1.7 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (-OH) / 3 Acceptors (N, O, S)
Physical Form Off-white to pale yellow crystalline solid

Solubility Landscape

The solubility of this compound does not follow a linear polarity trend.[1][2][3] Instead, it exhibits a temperature-dependent solubility window in medium-polarity solvents, which is ideal for purification.[2]

Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction with the solute at ambient (25°C) and elevated temperatures.

Solvent ClassSpecific SolventSolubility BehaviorOperational Context
Polar Aprotic DMSO, DMF High (>100 mg/mL) Ideal for stock solutions and reaction media (e.g., nucleophilic substitution).[1]
Polar Aprotic THF, Acetone Good Suitable for reactions; easily removed by evaporation.[1][2][3]
Polar Protic Methanol, Ethanol High Soluble at RT.[2][3] Often too soluble for recrystallization alone; used as a co-solvent.[2]
Chlorinated DCM, Chloroform Moderate-High Excellent for liquid-liquid extraction from aqueous phases.[2]
Aromatic Toluene Temp-Dependent Low at RT, High at Reflux. The "Gold Standard" for recrystallization.[2][3]
Aliphatic Alcohols n-Butanol Temp-Dependent Recrystallization solvent of choice in scale-up processes.[2]
Non-Polar Hexanes, Heptane Insoluble Acts as an anti-solvent to force precipitation.[2][3]
Aqueous Water Low/Insoluble Product precipitates from water; useful for quenching reactions.[1][2][3]
Mechanistic Insight: The "Toluene Effect"

The compound's LogP of ~1.6 places it in a "sweet spot" for aromatic solvents.[1][2][3] In Toluene , the van der Waals interactions with the thiazole ring are sufficient to solvate the molecule at high temperatures (110°C), but insufficient to overcome the crystal lattice energy at room temperature.[2] This steep solubility curve is the basis for high-purity isolation.[2]

Visualization: Solubility & Purification Logic

The following diagram illustrates the logical flow for solvent selection based on the process stage.

SolubilityLogic cluster_Solvents Solvent Classes Compound (2-Bromo-4-methylthiazol-5-yl)methanol HighSol High Solubility (DMSO, DMF, MeOH) Use: Reactions Compound->HighSol Dissolves at RT Recryst Temp-Dependent (Toluene, n-Butanol) Use: Purification Compound->Recryst Heat to Dissolve Extract Extraction Solvents (DCM, Ethyl Acetate) Use: Workup Compound->Extract Partitions from Water AntiSol Anti-Solvents (Water, Hexanes) Use: Precipitation Compound->AntiSol Precipitates HighSol->AntiSol Add to Crash Out Recryst->Compound Cooling Yields Crystals

Caption: Solubility classification mapping solvent choice to experimental intent (Reaction, Extraction, or Purification).

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Removing polar impurities (salts) and non-polar side products after synthesis.[1]

  • Preparation: Place crude (2-Bromo-4-methylthiazol-5-yl)methanol (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Toluene (approx. 5-7 mL per gram of solute) or n-Butanol (3-5 mL per gram).[2]

    • Note: Toluene is preferred for removing polar impurities; n-Butanol is better if the crude contains very lipophilic contaminants.[2]

  • Dissolution: Heat the mixture to reflux (110°C for Toluene). The solid should dissolve completely.[2][3] If not, add solvent in small increments (0.5 mL/g) until clear.[2]

  • Hot Filtration (Optional): If insoluble black specks (Pd residue or salts) remain, filter the hot solution through a pre-warmed Celite pad.[2][3]

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Once at RT, cool further to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the cake with cold Toluene (or n-Butanol) followed by a Hexane rinse to remove residual high-boiling solvent.[2]

  • Drying: Dry under vacuum at 40-45°C.

Protocol B: Solubility Screening (HPLC Method)

Context: Determining exact solubility for formulation or reaction optimization.[1]

  • Excess Addition: Add 50 mg of the compound to a 4 mL vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Acetone, MeCN, Toluene).[2][3]

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

  • Observation:

    • If clear: Solubility > 50 mg/mL.[2][3][4]

    • If solid remains: Centrifuge (10,000 rpm, 5 min).

  • Quantification: Dilute 10 µL of the supernatant into 990 µL of Methanol. Inject onto HPLC (C18 column, Water/MeCN gradient). Compare peak area against a standard curve.

Applications in Synthesis

The solubility profile dictates the workflow for using this intermediate in drug development (e.g., Dasatinib synthesis):

  • Reaction Phase: Use THF or DMF .[2][3] The compound dissolves readily, allowing rapid kinetics with nucleophiles (e.g., amines, thioureas).[3]

  • Quenching: Pour the reaction mixture into Water . The compound will precipitate (if DMF was used) or phase-separate (if THF/DCM was used), simplifying isolation.

  • Coupling Reactions: For Suzuki or Buchwald couplings involving the C-2 bromine, Dioxane/Water or Toluene/Water biphasic systems are recommended.[1][2][3] The compound partitions effectively into the organic phase, while the catalyst remains active at the interface.[2]

References

  • Das, J., et al. (2006).[2][3] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)."[2] Journal of Medicinal Chemistry.

  • Chen, B., et al. (2007).[2][3] "Process for the Synthesis of Dasatinib and Intermediates." World Intellectual Property Organization (WO/2007/106879).[2]

  • PubChem Database. (2025).[2][3][4] "Compound Summary: (2-Bromo-4-methylthiazol-5-yl)methanol." National Center for Biotechnology Information.[2]

  • Sigma-Aldrich. (2024).[2][3] "Safety Data Sheet: (2-Bromo-4-methylthiazol-5-yl)methanol."

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromothiazole Derivatives

Executive Summary The Suzuki-Miyaura coupling of 2-bromothiazole derivatives presents a unique set of challenges compared to standard carbocyclic couplings. While the C2–Br bond is highly activated toward oxidative addit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 2-bromothiazole derivatives presents a unique set of challenges compared to standard carbocyclic couplings. While the C2–Br bond is highly activated toward oxidative addition due to the electron-withdrawing nature of the C=N bond, the reaction frequently suffers from catalyst poisoning (coordination of the thiazole nitrogen to Palladium) and protodeboronation of the boronic acid partner.

This guide moves beyond generic "textbook" conditions, providing a tiered protocol strategy. We prioritize Pd(dppf)Cl₂ for general robustness and Buchwald G3 Precatalysts (XPhos) for sterically demanding or highly coordinating substrates.[1]

Scientific Background & Mechanistic Challenges[1][2][3]

To optimize yields, one must understand the failure modes specific to the thiazole core.

The Electronic Paradox

The 2-position of thiazole is electronically similar to the 2-position of pyridine. The inductive effect of the sulfur and the electronegativity of the nitrogen make the C2–Br bond electron-deficient.

  • Advantage: Oxidative addition (OA) of Pd(0) into the C–Br bond is typically fast.

  • Disadvantage: The resulting heteroaryl-Pd(II) species is electrophilic and prone to homocoupling if transmetallation is slow.[1]

Catalyst Poisoning (The "N-Effect")

The unshared lone pair on the thiazole nitrogen is a competent ligand. In the absence of sterically bulky phosphines, the thiazole substrate (or product) can displace labile ligands on the palladium center, forming an inactive [Pd(Ar)(L)(Thiazole)] complex. This arrests the catalytic cycle.

Stability of Coupling Partners

When coupling 2-bromothiazole with heteroaryl boronic acids (e.g., 2-pyridyl boronic acid), the nucleophile is often the weak link. Heteroaryl boronic acids are notoriously prone to protodeboronation under aqueous basic conditions, consuming the reagent before it can transmetallate.

Condition Selection Logic

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate complexity.

ConditionSelection Start START: 2-Bromothiazole Substrate CheckPartner Analyze Boronic Partner Start->CheckPartner SimpleAryl Simple Aryl/Alkyl Boronic Acid CheckPartner->SimpleAryl Stable Heteroaryl 2-Heteroaryl / Unstable Boronic Acid CheckPartner->Heteroaryl Unstable Steric Sterically Hindered / Ortho-Substituted CheckPartner->Steric Bulky Proto1 PROTOCOL A: Robust Standard Cat: Pd(dppf)Cl2 Base: Na2CO3 Solvent: DME/H2O SimpleAryl->Proto1 Proto3 PROTOCOL C: Unstable Partner Cat: Pd(dtbpf)Cl2 Base: KF (Anhydrous) Solvent: 1,4-Dioxane Heteroaryl->Proto3 Proto2 PROTOCOL B: Steric/Difficult Cat: XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O Steric->Proto2

Figure 1: Decision logic for selecting Suzuki-Miyaura conditions based on the boronic acid partner and steric constraints.[1]

Experimental Protocols

Protocol A: The "Workhorse" Condition (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.[1]

Rationale: The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd center and resists displacement by the thiazole nitrogen.

Materials:

  • 2-Bromothiazole derivative (1.0 equiv)[1][2]

  • Arylboronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][3][4][5]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)[1]

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the 2-bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent: Add DME (4 mL) and stir to suspend/dissolve.

  • Base: Add Na₂CO₃ solution (1.5 mL, 2.0 M).

  • Degas: Critical Step. Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Seal the vessel and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[6]

Protocol B: The "Advanced" Condition (XPhos Pd G3)

Best for: Sterically hindered substrates, heteroaryl-heteroaryl coupling, or when Protocol A fails.

Rationale: XPhos is a bulky, electron-rich Buchwald ligand.[1] It facilitates oxidative addition and, crucially, creates a steric wall that prevents the thiazole nitrogen from poisoning the catalyst. The G3 precatalyst ensures accurate Pd:Ligand stoichiometry and rapid activation.

Materials:

  • 2-Bromothiazole derivative (1.0 equiv)[1][2]

  • Boronic acid/pinacol ester (1.3 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–4 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous or solid added to wet solvent, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge: Add substrate, boronate, XPhos Pd G3, and solid K₃PO₄ (if using) to the vial.

  • Solvent: Add THF (or Dioxane) and Water (ratio 4:1).[1]

  • Degas: Sparge with inert gas for 2-3 minutes.

  • Reaction: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice and reduce side reactions.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

Experimental Workflow Visualization

The following diagram outlines the critical operational steps to ensure reproducibility.

Workflow Setup 1. Setup Weigh Solids (Air Stable) Degas 2. Degassing Sparge Solvent (Remove O2) Setup->Degas Add Solvents Activation 3. Activation Heat to Temp (80-100°C) Degas->Activation Seal Vessel Reaction 4. Reaction Monitor LCMS (Check Homocoupling) Activation->Reaction Time Reaction->Reaction Add Cat/Base if Stalled Quench 5. Workup Scavenge Pd (Thiol Resin) Reaction->Quench Complete

Figure 2: Operational workflow emphasizing the critical degassing step to prevent catalyst oxidation.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or SPhos Pd G3 . The bulkier ligand prevents N-coordination.[1]
Homocoupling (R-R) Oxygen presenceIncrease degassing time.[1] Ensure solvents are sparged, not just the headspace.
Protodeboronation Base too strong / High TempSwitch base to K₃PO₄ or KF . Lower temperature to 60°C. Use Boronic Esters (BPin) instead of acids.[1]
Black Precipitate (Pd Black) Catalyst decompositionLigand insufficient to stabilize Pd(0).[1] Add 10% extra free ligand or switch to Pd(dppf)Cl₂ (more thermally stable).[1]

References

  • Mechanistic Studies on Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling: A historical context and future outlook."[1] Journal of Organometallic Chemistry.

    • Note: Discusses the inhibition of Pd c
    • [1]

  • Buchwald Precatalyst Generations (XPhos Pd G2/G3)

    • Bruno, N. C., et al.
    • Note: Defines the activation mechanism of G3 catalysts essential for difficult couplings.
  • Protodeboronation Kinetics

    • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[7]

    • Note: Essential reading for understanding why 2-pyridyl/thiazolyl boronic acids fail and how to mitigate it.[1]

    • [1]

  • Pd(dppf)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7][8] Chemical Reviews.

    • Note: The foundational text establishing dppf as a privileged ligand for heteroarom
    • [1]

Sources

Application

Protocol for oxidizing (2-Bromo-4-methylthiazol-5-yl)methanol to aldehyde

Application Note: Chemoselective Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to Aldehyde Executive Summary This Application Note details the protocol for the chemoselective oxidation of (2-Bromo-4-methylthiazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to Aldehyde

Executive Summary

This Application Note details the protocol for the chemoselective oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to its corresponding aldehyde, 2-bromo-4-methylthiazole-5-carbaldehyde .

The conversion of thiazolyl alcohols to aldehydes presents a specific chemoselective challenge: the oxidant must be strong enough to convert the primary alcohol but mild enough to preserve the C2-Bromine handle (susceptible to oxidative insertion or debromination under harsh conditions) and the thiazole sulfur (susceptible to S-oxidation).

While several methods exist (PCC, Swern, DMP), this guide prioritizes Activated Manganese Dioxide (MnO₂) as the "Gold Standard" for laboratory-scale synthesis due to its operational simplicity, high chemoselectivity for pseudo-benzylic alcohols, and lack of over-oxidation to carboxylic acids. The Swern Oxidation is presented as the high-fidelity alternative for scale-up or stubborn substrates.

Chemical Context & Strategy

Substrate Analysis

The substrate contains three critical features:

  • Primary Alcohol (C5): The target for oxidation. Being attached to an aromatic heterocycle, this alcohol exhibits "benzylic-like" reactivity, making it amenable to mild oxidants.

  • Thiazole Ring: Electron-deficient compared to benzene but sensitive to strong acids or electrophilic S-oxidation.

  • C2-Bromine: A critical functional handle for downstream coupling (e.g., Suzuki-Miyaura). It must remain intact.

Selection of Oxidant
OxidantSuitabilityRationale
Activated MnO₂ High Primary Recommendation. Heterogeneous surface reaction specific for allylic/benzylic alcohols. Does not affect aryl halides or the thiazole sulfur. Simple filtration workup.[1][2]
Swern (DMSO/Oxalyl Chloride) High Secondary Recommendation. Excellent for high-purity needs. Low temperature (-78°C) prevents side reactions.
Dess-Martin Periodinane (DMP) MediumEffective but reagents are expensive and potentially shock-sensitive on larger scales. Good for milligram-scale combinatorial chemistry.
PCC / PDC LowNot recommended due to toxicity (Chromium), difficult workup (tar formation), and potential for over-oxidation or halogen scrambling.

Primary Protocol: Activated MnO₂ Oxidation

This method relies on Activated Manganese Dioxide . Standard commercial MnO₂ is often inactive (crystalline). It is critical to use "Activated" grade or freshly prepared reagent.

Materials & Reagents
  • Substrate: (2-Bromo-4-methylthiazol-5-yl)methanol (1.0 equiv)

  • Oxidant: Activated Manganese Dioxide (MnO₂), < 5 micron particle size (10.0 – 15.0 equiv). Note: Large excess is required due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous preferred).

  • Additives: Celite® 545 (for filtration).

Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N₂).

  • Dissolution: Dissolve the starting alcohol in DCM (concentration ~0.1 M).

  • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Tip: If reaction is sluggish after 4 hours, heat to mild reflux (40°C) or add another 5 equiv of MnO₂.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Stain: Use 2,4-DNP stain (Aldehydes turn orange/red instantly).

    • Rf: The aldehyde will have a significantly higher Rf than the alcohol.

  • Workup:

    • Dilute the black slurry with an equal volume of DCM.

    • Filter through a pad of Celite packed in a sintered glass funnel.

    • Wash the filter cake thoroughly with DCM until the filtrate runs clear.

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator, < 40°C bath).

  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-20% EtOAc/Hexanes).

Visual Workflow (DOT Diagram)

MnO2_Protocol Start Start: Thiazole Alcohol Dissolve Dissolve in DCM (0.1 M) Inert Atmosphere (N2) Start->Dissolve Add_Oxidant Add Activated MnO2 (10-15 Equivalents) Dissolve->Add_Oxidant Stir Stir Vigorously @ RT (4 - 16 Hours) Add_Oxidant->Stir Check_TLC TLC Check (Complete Conversion?) Stir->Check_TLC Reflux Heat to Reflux (40°C) or Add More MnO2 Check_TLC->Reflux No (Incomplete) Filter Filter through Celite Wash with DCM Check_TLC->Filter Yes (Complete) Reflux->Stir Concentrate Concentrate in Vacuo Filter->Concentrate Final Target Aldehyde (Solid/Oil) Concentrate->Final

Figure 1: Decision logic and workflow for the MnO₂ oxidation process.

Secondary Protocol: Swern Oxidation[2][3][4]

Use this method if the MnO₂ quality is poor or if the reaction fails to reach completion.

Experimental Protocol
  • Activation: To a solution of oxalyl chloride (1.5 equiv) in dry DCM at -78°C , add dry DMSO (3.0 equiv) dropwise. Stir for 15 min.

  • Oxidation: Add the thiazole alcohol (1.0 equiv) in DCM dropwise, maintaining temp < -60°C. Stir for 30 min.

  • Termination: Add Triethylamine (TEA, 5.0 equiv). Stir for 10 min at -78°C, then allow to warm to Room Temperature.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (MnO₂) Inactive ReagentUse "Activated" grade (precipitated). Dry MnO₂ in an oven at 110°C for 24h before use.
Stalled Reaction Surface SaturationMnO₂ oxidation is a surface phenomenon. Filter off the "spent" MnO₂ and treat the filtrate with fresh oxidant.
Over-oxidation (Acid) Wet SolventEnsure solvents are anhydrous. Water promotes hydrate formation, which oxidizes to carboxylic acid.
Loss of Bromine Harsh ConditionsAvoid metal-halogen exchange conditions (e.g., do not use Lithium bases). Avoid high temps (>60°C).

Validation Criteria (Self-Validating System)

To ensure the protocol was successful without full characterization, look for these markers:

  • TLC (Visual): The aldehyde is less polar than the alcohol. Under UV (254 nm), the aldehyde spot is often more "UV active" (darker) due to extended conjugation.

  • NMR (¹H):

    • Disappearance: The methylene doublet (-CH ₂OH) at ~4.8 ppm.

    • Appearance: The distinct aldehyde singlet (-CH O) at 9.8 – 10.1 ppm .

  • Physical State: The product is typically a crystalline solid or semi-solid, whereas the alcohol may be an oil or sticky solid.

Mechanistic Insight

The chemoselectivity of MnO₂ is attributed to a radical mechanism occurring on the manganese surface. The benzylic/allylic C-H bonds are weaker, allowing for hydrogen atom abstraction by the surface-bound oxygen species.

Mechanism Substrate Thiazole Alcohol (Adsorbed) Radical Radical Intermediate (Stabilized by Ring) Substrate->Radical -H• (Abstraction) Product Thiazole Aldehyde (Desorbed) Radical->Product -H• (Oxidation) MnO2_Surface MnO2 Surface (Hydrated) MnO2_Surface->Substrate Binding

Figure 2: Simplified surface-mediated radical mechanism of MnO₂ oxidation.

References

  • Manganese Dioxide Oxidation (General Review): Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Organic & Biomolecular Chemistry, 2005.

  • Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2] A preparative, steric and mechanistic study." Tetrahedron, 1978.

  • Thiazole Synthesis Precedent (Patent): Bodu, R. R., et al. "Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate." WO2003091230A1. (Demonstrates TEMPO/NaOCl methods for similar substrates).

  • Dess-Martin Periodinane (Org.[3][4] Synth): Boecman, R. K., et al. "The Dess-Martin Periodinane."[3][4][5] Organic Syntheses, 2000, 77, 141.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-methylthiazole-5-methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the principles and protocols for conducting nucleophilic substit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for conducting nucleophilic substitution reactions on 2-bromo-4-methylthiazole-5-methanol, a versatile building block in medicinal chemistry. The strategic location of the bromine atom at the C2 position of the electron-deficient thiazole ring renders it susceptible to displacement by a wide array of nucleophiles. This document provides a robust theoretical framework, practical step-by-step protocols for reactions with various nucleophiles (amines, thiols, and alkoxides), and an introduction to modern palladium-catalyzed cross-coupling methods. The content herein is designed to empower researchers to effectively utilize this scaffold in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Significance of the Functionalized Thiazole Scaffold

Thiazole rings are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Their presence often imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise orientation of pharmacophoric elements. 2-Bromo-4-methylthiazole-5-methanol is a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The C2-bromo atom serves as a handle for introducing diverse substituents via nucleophilic substitution, while the C5-hydroxymethyl group can be further modified, for instance, through oxidation or esterification. The 4-methyl group can also play a role in modulating the electronic properties of the ring and influencing binding interactions with biological targets.

Principles of Nucleophilic Substitution at the C2 Position of the Thiazole Ring

The reactivity of 2-bromothiazoles in nucleophilic aromatic substitution (SNAr) is governed by the inherent electronic properties of the thiazole ring. The electronegative nitrogen and sulfur atoms withdraw electron density from the ring, making the carbon atoms electrophilic. The C2 position is particularly activated towards nucleophilic attack due to its proximity to both heteroatoms.

The generally accepted mechanism for SNAr on 2-halothiazoles is a two-step addition-elimination process.[2]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen and sulfur atoms.

  • Elimination of the Leaving Group: The aromaticity of the thiazole ring is restored by the expulsion of the bromide ion, a good leaving group.

The presence of the 4-methyl and 5-hydroxymethyl substituents can influence the reaction rate. The methyl group, being weakly electron-donating, might slightly decrease the electrophilicity of the C2 carbon. Conversely, the hydroxymethyl group can potentially coordinate with reagents or influence the solubility of the substrate and intermediates.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.

General Considerations
  • Reagents and Solvents: Use anhydrous solvents and reagents when necessary, especially for reactions involving strong bases or organometallic catalysts.

  • Inert Atmosphere: For sensitive reactions, particularly palladium-catalyzed couplings, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

  • Work-up and Purification: Standard aqueous work-up procedures are typically employed to remove inorganic salts and other water-soluble impurities. Purification of the crude product is usually achieved by flash column chromatography on silica gel.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of 2-bromo-4-methylthiazole-5-methanol with a primary or secondary amine.

Materials:

Reagent/SolventMolecular WeightAmount (1 mmol scale)Equivalents
2-Bromo-4-methylthiazole-5-methanol208.08 g/mol 208 mg1.0
Amine (e.g., Morpholine)87.12 g/mol 105 mg (110 µL)1.2
Potassium Carbonate (K₂CO₃)138.21 g/mol 276 mg2.0
Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a sealable reaction vessel, add 2-bromo-4-methylthiazole-5-methanol (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methylthiazole-5-methanol derivative.

Protocol 2: Substitution with Thiol Nucleophiles (Thiolation)

This protocol outlines a general method for the reaction with thiol nucleophiles.

Materials:

Reagent/SolventMolecular WeightAmount (1 mmol scale)Equivalents
2-Bromo-4-methylthiazole-5-methanol208.08 g/mol 208 mg1.0
Thiol (e.g., Thiophenol)110.18 g/mol 121 mg (110 µL)1.1
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 489 mg1.5
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-methylthiazole-5-methanol (1.0 eq.) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq.) and the desired thiol (1.1 eq.).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-8 hours.

  • Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Substitution with Alkoxide Nucleophiles (Alkoxylation)

This protocol describes a general procedure for the synthesis of 2-alkoxy-4-methylthiazole-5-methanol derivatives.

Materials:

Reagent/SolventMolecular WeightAmount (1 mmol scale)Equivalents
2-Bromo-4-methylthiazole-5-methanol208.08 g/mol 208 mg1.0
Sodium Methoxide (NaOMe), 25 wt% in MeOH54.02 g/mol 238 mg solution1.1
Methanol (MeOH), anhydrous-5 mL-

Procedure:

  • Dissolve 2-bromo-4-methylthiazole-5-methanol (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide solution (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (15 mL) and ethyl acetate (15 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-methoxy-4-methylthiazole-5-methanol.

Modern Approaches: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr.[3] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and generally provides higher yields under milder conditions.[4]

Caption: Buchwald-Hartwig amination workflow.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromo-4-methylthiazole-5-methanol. The choice of palladium precursor, ligand, and base is critical for success and may require optimization.

Materials:

Reagent/SolventMolecular WeightAmount (1 mmol scale)Equivalents
2-Bromo-4-methylthiazole-5-methanol208.08 g/mol 208 mg1.0
Amine-1.2 mmol1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72 g/mol 23 mg0.025 (5 mol % Pd)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.68 g/mol 35 mg0.06
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 456 mg1.4
Toluene, anhydrous and degassed-5 mL-

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 eq.), Xantphos (0.06 eq.), and cesium carbonate (1.4 eq.).

  • Add 2-bromo-4-methylthiazole-5-methanol (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Product Characterization

The successful synthesis of the desired 2-substituted-4-methylthiazole-5-methanol derivatives should be confirmed by standard analytical techniques.

Characterization Workflow:

Characterization Crude Crude Purification Purification Crude->Purification Column Chromatography Pure_Product Pure_Product Purification->Pure_Product NMR NMR Pure_Product->NMR ¹H & ¹³C MS MS Pure_Product->MS Mass Spectrometry IR IR Pure_Product->IR Infrared Spectroscopy Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Molecular_Weight Molecular_Weight MS->Molecular_Weight Functional_Groups Functional_Groups IR->Functional_Groups

Caption: Product characterization workflow.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Disappearance of the C2-H proton signal (if present in the starting material, though absent in the brominated substrate). Appearance of new signals corresponding to the protons of the introduced nucleophile. The signals for the 4-methyl and 5-methylene protons should remain.
¹³C NMR A significant upfield or downfield shift of the C2 carbon signal upon substitution of the bromine atom. Appearance of new carbon signals from the nucleophile.
Mass Spectrometry The molecular ion peak corresponding to the mass of the expected product. The isotopic pattern for bromine (M and M+2 peaks of approximately equal intensity) will be absent in the product spectrum.
Infrared (IR) Persistence of a broad O-H stretching band from the hydroxymethyl group. Appearance of new characteristic bands, such as N-H stretching for secondary amine products.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; Inactive catalyst (for Pd-catalyzed reactions); Weak nucleophileIncrease the reaction temperature; Use a fresh batch of catalyst and ensure inert conditions; For weak nucleophiles, consider using a stronger base or switching to a palladium-catalyzed method.
Formation of Side Products Competing reactions (e.g., elimination); Decomposition of starting material or productLower the reaction temperature; Use a milder base; Reduce the reaction time.
Difficulty in Purification Similar polarity of product and starting material or byproductsOptimize the mobile phase for column chromatography; Consider derivatization of the product or starting material to alter its polarity.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society, 24(7), 1149-1156.
  • Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link].

  • Murata, K., & Ikehata, H. (1968). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 41(2), 503-504.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles via a two-step reaction. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

Sources

Application

Application Note: High-Fidelity Conversion of Thiazolyl Methanol to Thiazolyl Methyl Halides

Abstract & Strategic Importance The conversion of thiazolyl methanol (hydroxymethylthiazole) to thiazolyl methyl halides (chloromethyl- or bromomethylthiazole) is a pivotal transformation in the synthesis of antiretrovir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The conversion of thiazolyl methanol (hydroxymethylthiazole) to thiazolyl methyl halides (chloromethyl- or bromomethylthiazole) is a pivotal transformation in the synthesis of antiretroviral drugs (e.g., Ritonavir , Cobicistat ) and neonicotinoid agrochemicals (e.g., Thiamethoxam ).[1]

While chemically straightforward in theory, this reaction presents a specific "trap" for the unwary chemist: autocatalytic polymerization . The thiazole nitrogen is nucleophilic, and the resulting alkyl halide is a potent electrophile. If the product is isolated as a free base, it undergoes rapid intermolecular


-alkylation, leading to intractable tars.

This guide details the hydrochloride salt isolation strategy as the only robust method for scale-up, alongside a mild Appel bromination protocol for sensitive substrates.

Mechanistic Insight & Causality[1]

The Thionyl Chloride ( ) Activation

The standard protocol utilizes thionyl chloride.[1] The reaction proceeds via an initial formation of a chlorosulfite ester.

  • Step 1 (Activation): The hydroxyl group attacks

    
    , releasing 
    
    
    
    .[1]
  • Step 2 (Substitution): The chloride ion displaces the chlorosulfite group (

    
     or 
    
    
    
    mechanism).[1]
  • Critical Stabilization: The

    
     generated in situ protonates the thiazole nitrogen (
    
    
    
    ).[1] This protonation shuts down the nucleophilicity of the ring nitrogen, preventing self-polymerization.
The Instability of the Free Base

If the reaction mixture is neutralized (e.g., with


) during workup, the free base is regenerated.[1]
  • The Failure Mode: The unprotonated nitrogen of Molecule A attacks the electrophilic exocyclic methylene of Molecule B.

  • Result: Quaternization and polymer formation.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways between stable salt formation and destructive polymerization.

ThiazoleReaction Substrate Thiazolyl Methanol Intermediate Chlorosulfite Intermediate Substrate->Intermediate + SOCl2 SOCl2 SOCl2 Reagent SOCl2->Intermediate SaltPath HCl Salt Form (Protonated N) Intermediate->SaltPath In situ HCl (No Base Added) FreeBasePath Free Base Form (Neutral N) Intermediate->FreeBasePath Aqueous Workup (Neutralization) Stable STABLE PRODUCT (Crystalline Solid) SaltPath->Stable Isolation Polymer DECOMPOSITION (Tars/Polymers) FreeBasePath->Polymer Self-Alkylation

Figure 1: Mechanistic divergence.[1] The green pathway represents the required protocol for stability; the red pathway leads to decomposition.

Experimental Protocols

Protocol A: Synthesis of 5-(Chloromethyl)thiazole Hydrochloride

Application: Standard synthesis for Ritonavir intermediates.[1] Scale: 100 mmol (approx. 11.5 g starting material).[1]

Reagents
  • Substrate: 5-(Hydroxymethyl)thiazole (11.5 g, 100 mmol).

  • Reagent: Thionyl Chloride (

    
    ) (17.8 g, 150 mmol, 1.5 eq).[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 100 mL) or Toluene (for higher boiling point).

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize escaping

    
     and 
    
    
    
    gases.
  • Solubilization: Dissolve 5-(hydroxymethyl)thiazole in anhydrous DCM (100 mL). Cool the solution to 0–5 °C using an ice bath.

    • Note: Thiazoles are hygroscopic.[1] Ensure glassware is oven-dried.[1]

  • Addition: Add

    
     dropwise over 30 minutes.
    
    • Observation: The reaction is exothermic.[1] A white precipitate (the HCl salt) may begin to form immediately or the solution may darken slightly.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Optional: If conversion is incomplete (check via TLC), heat to reflux (40 °C) for 1 hour.

  • Isolation (Critical Step):

    • Do NOT wash with water/bicarbonate. [1]

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at <40 °C to remove excess

      
       and solvent.
      
    • The residue will be a solid or semi-solid oil.[1]

  • Purification: Triturate the residue with anhydrous Diethyl Ether (

    
    ) or Hexanes. The product, 5-(chloromethyl)thiazole hydrochloride , will crystallize as a hygroscopic off-white solid.[1]
    
  • Filtration: Filter quickly under inert atmosphere (nitrogen blanket) as the salt is hygroscopic.[1]

  • Storage: Store in a desiccator at -20 °C.

Yield: Typically 85–95%.[1] Characterization:


 NMR (

) shows a downfield shift of the methylene protons (

ppm) compared to the alcohol (

ppm).[1]
Protocol B: Appel Bromination (Synthesis of Thiazolyl Methyl Bromides)

Application: Used when a more reactive bromide is required or if the substrate is acid-sensitive (though rare for simple thiazoles).[1]

Reagents
  • Substrate: 4-(Hydroxymethyl)thiazole.[1]

  • Reagent A: Triphenylphosphine (

    
    ) (1.1 eq).[1]
    
  • Reagent B: Carbon Tetrabromide (

    
    ) (1.1 eq).[1]
    
  • Solvent: DCM (anhydrous).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve

    
     and the thiazolyl methanol in DCM at 0 °C.
    
  • Addition: Add

    
     in small portions to the stirring solution.
    
    • Mechanism:[1][2][3][4][5][6][7]

      
       extracts Bromine from 
      
      
      
      , activating the alcohol oxygen.[1]
  • Workup: Stir at 0 °C for 1 hour, then warm to RT.

  • Purification:

    • Add

      
       in ether to precipitate the thiazolyl methyl bromide hydrochloride .
      
    • Filter the salt.[1][8] The byproduct

      
       remains in the organic filtrate.[1]
      

Quantitative Data & Stability Profile

The following table summarizes the physical properties and stability risks associated with these derivatives.

Compound FormStabilityHandling HazardStorage RequirementTypical Melting Point
Free Base (Chloride) Poor (< 24h at RT)High (Lachrymator/Vesicant)Do not store.[1] Use immediately.Liquid / Low melt
HCl Salt (Chloride) Excellent (> 1 year)Moderate (Irritant)Desiccator / -20 °C135–145 °C (dec.)[1]
HBr Salt (Bromide) Good (Months)Moderate (Irritant)Desiccator / -20 °C150–160 °C (dec.)

Note on Vesicant Properties: Thiazolyl methyl halides are structurally similar to nitrogen mustards in their reactivity.[1] They can cause severe chemical burns and blistering.[1] Double-gloving (Nitrile + Laminate) is mandatory. [1]

Quality Control & Troubleshooting

Analytical Markers
  • NMR (

    
    ): 
    
    • Starting Material:

      
       signal at 
      
      
      
      4.6–4.8 ppm (doublet) +
      
      
      signal (triplet).[1]
    • Product:

      
       signal at 
      
      
      
      5.0–5.2 ppm (singlet).[1] Absence of
      
      
      .
  • Melting Point: Sharp melting points indicate high purity.[1] A broad range indicates hydrolysis (reversion to alcohol) or polymerization.[1]

Common Failure Modes
  • "Gooey" Product: Usually caused by moisture ingress.[1] The HCl salt is hygroscopic.[1] If the salt absorbs water, it becomes acidic water, which hydrolyzes the chloride back to the alcohol.

    • Fix: Dry solvents strictly.[1] Use a nitrogen line during filtration.[1]

  • Darkening/Tars: Indicates free base formation.[1]

    • Fix: Ensure excess

      
       is present.[1] Do not wash with base.[1]
      

References

  • Ritonavir Synthesis (AbbVie): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, vol. 41, no. 4, 1998.[1] [1]

  • Thiazole Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010.[1] (General reference for thiazole reactivity).

  • Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, vol. 14, no. 12, 1975.[1] [1]

  • Safety Data (Sigma-Aldrich): 5-(Chloromethyl)thiazole hydrochloride SDS. [1]

  • Patent Protocol: "Process for the preparation of Ritonavir." US Patent 5,541,206.[1][9]

Sources

Method

Application Note: Precision Buchwald-Hartwig Amination of 2-Bromothiazole Intermediates

Executive Summary The amination of 2-bromothiazoles via Buchwald-Hartwig cross-coupling presents a unique set of challenges compared to standard aryl halides. The thiazole ring's electron-deficient nature facilitates oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 2-bromothiazoles via Buchwald-Hartwig cross-coupling presents a unique set of challenges compared to standard aryl halides. The thiazole ring's electron-deficient nature facilitates oxidative addition but simultaneously promotes catalyst poisoning via sulfur coordination and competitive binding at the C2-nitrogen. This guide provides a validated protocol utilizing Pd-G4 precatalysts and bulky biaryl phosphine ligands , specifically highlighting the critical role of acidic additives in catalyst activation—a nuance often overlooked in standard literature.

Technical Grounding: The Thiazole Paradox

The Challenge

In 2-bromothiazoles, the C-Br bond is highly activated toward oxidative addition due to the electron-withdrawing nature of the C=N bond. However, three failure modes typically plague this reaction:

  • Sulfur Poisoning: The endocyclic sulfur can coordinate to Pd(II) species, forming stable, non-reactive "off-cycle" resting states.

  • N-Coordination: The basic nitrogen at the 3-position can displace ligands or prevent amine binding.

  • Hydrodehalogenation: In the presence of bulky bases (e.g., NaOtBu) and slow reductive elimination,

    
    -hydride elimination from the amine or solvent leads to the reduced thiazole byproduct.
    
The Solution: Ligand & Additive Engineering

To counteract these issues, we employ BrettPhos or tBuBrettPhos ligands.[1] Their extreme bulk prevents the formation of dimeric Pd-bridged species and shields the metal center from N/S-coordination. Furthermore, the inclusion of acetic acid (AcOH) or specific precatalyst activation strategies is critical to protonate the thiazole nitrogen or facilitate the reduction of Pd(II) to active Pd(0) without induction periods.

Critical Reaction Parameters

Table 1: Optimization Matrix for 2-Bromothiazole Amination
ParameterStandard ConditionChallenging Substrate ConditionRationale
Catalyst Source Pd(OAc)₂ (1-2 mol%)BrettPhos Pd G4 (1-3 mol%)G4 precatalysts ensure rapid entry into the catalytic cycle, avoiding induction periods common with Pd(OAc)₂.
Ligand BINAP or dppfBrettPhos or XPhos Bulky monodentate biaryl phosphines facilitate reductive elimination, the rate-limiting step for electron-deficient heterocycles.
Base Cs₂CO₃ (Weak)NaOtBu (Strong) or LHMDS Strong bases are preferred to drive deprotonation of the amine-Pd complex, provided the substrate tolerates them.
Solvent Toluene1,4-Dioxane or tAmylOH Dioxane promotes solubility; tAmylOH can reduce hydrodehalogenation side-reactions.
Additive NoneAcOH (0.1 - 1.0 equiv) Crucial Insight: Protonates the thiazole nitrogen to prevent catalyst inhibition; aids in Pd(OAc)₂ activation if not using G4.

Validated Experimental Protocol

Materials Preparation
  • Substrate: 2-Bromothiazole derivative (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (1.4 equiv) - Store in glovebox; moisture sensitivity is a primary failure mode.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Methodology

Phase 1: Inert Setup (The "Zero-Air" Rule)

  • Oven-dry a reaction vial equipped with a magnetic stir bar and a PTFE-lined septum cap.

  • Checkpoint 1: If using a glovebox, weigh all solids (Catalyst, Base, Substrate) inside. If on a benchtop, weigh solids into the vial and cycle vacuum/Argon 3 times before adding liquids.

Phase 2: Reagent Addition 3. Add the 2-bromothiazole (if liquid) and the amine coupling partner via syringe under Argon flow. 4. Add anhydrous 1,4-Dioxane. 5. Optional (if using Pd(OAc)₂ instead of G4): Add 4 mol% AcOH.

Phase 3: Reaction & Monitoring 6. Seal the vial and place in a pre-heated block at 90°C .

  • Note: Do not ramp temperature. Drop the vessel into the hot block to ensure immediate catalyst activation.
  • Checkpoint 2 (1 Hour): Pull a 50 µL aliquot. Quench in EtOAc/H₂O. Analyze via UPLC-MS.
  • Pass Criteria: >40% conversion.[2] If <10%, the catalyst is likely poisoned (purple/black precipitate suggests decomposition).
  • Fail Action: If starting material remains but no product forms, add 2 mol% more catalyst and raise temp to 110°C.

Phase 4: Workup 8. Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. 9. Concentrate and purify via flash chromatography (typically Hexane/EtOAc gradients). Thiazole amines are polar; consider adding 1% Et₃N to the eluent to prevent streaking.

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the logical flow for optimizing the reaction if the standard protocol fails.

BuchwaldOptimization Start Start: 2-Bromothiazole + Amine Check1 Standard: Pd-G4 / NaOtBu / Dioxane Start->Check1 Result Analyze LCMS (1 hr) Check1->Result Success >90% Conv: Isolate Result->Success Clean Fail1 Low Conv (<10%) SM Intact Result->Fail1 Stalled Fail2 Hydrodehalogenation (Thiazole-H) Result->Fail2 Reduction Fail3 Homocoupling (Bi-thiazole) Result->Fail3 Dimerization Sol1 Action: Switch to LHMDS or Add AcOH Fail1->Sol1 Sol2 Action: Switch Solvent to tAmylOH Lower Temp Fail2->Sol2 Sol3 Action: Increase Amine Equiv Use Pre-mixed Catalyst Fail3->Sol3

Figure 1: Decision tree for troubleshooting common failure modes in thiazole amination.

Scientific Rationale & Causality

Why Pd-G4?

Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ by the amine or phosphine, a process that is often sluggish with electron-deficient substrates. Pd-G4 precatalysts (based on the Buchwald biaryl phosphine scaffold) undergo rapid reductive elimination upon exposure to base, generating the active mono-ligated L-Pd(0) species immediately. This high instantaneous concentration of active catalyst outcompetes the slower processes of sulfur coordination [1].

The "Acetic Acid" Effect

While counterintuitive to add acid to a base-mediated reaction, trace acetic acid (or using Pd(OAc)₂/Ligand mixtures which generate it) can protonate the basic thiazole nitrogen (pKa ~2.5). This prevents the nitrogen from binding to the Pd center, thereby keeping the catalytic cycle open for the amine substrate. This is particularly effective when coupling with electron-rich amines [2].

Ligand Selection: BrettPhos vs. XPhos
  • XPhos: Excellent for general aryl chlorides/bromides but can be prone to cyclometallation issues with specific heterocycles.

  • BrettPhos: The methoxy groups on the biaryl backbone increase the bulk and electron richness, facilitating the reductive elimination of the electron-deficient thiazolyl amine—often the turnover-limiting step in these specific couplings [3].

References

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • Stout, T. J., et al. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.[3] PMC (NIH), 2012. Retrieved from

  • Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[4] eScholarship, 2024. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Amination.[5] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination during thiazole coupling reactions

Topic: Preventing Debromination During Thiazole Coupling Reactions Introduction: The Thiazole Paradox Thiazoles are cornerstones of medicinal chemistry, yet they present a notorious "Thiazole Paradox" during cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination During Thiazole Coupling Reactions

Introduction: The Thiazole Paradox

Thiazoles are cornerstones of medicinal chemistry, yet they present a notorious "Thiazole Paradox" during cross-coupling: The electronic deficiency that makes them excellent electrophiles also renders their carbon-halogen bonds dangerously labile.

When working with polyhalogenated thiazoles (e.g., 2,4-dibromothiazole or 2,5-dibromothiazole), the objective is often chemoselective coupling at the most activated position (typically C2) while preserving a halogen at C4 or C5 for subsequent elaboration. A common failure mode is hydrodebromination —where the spectator halogen is stripped and replaced by hydrogen, effectively "killing" the handle needed for the next step.

This guide serves as a diagnostic and operational manual to preventing this specific failure.

Module 1: Diagnostic Decision Matrix

Before altering your protocol, use this decision matrix to identify the source of the hydride responsible for the debromination.

DebrominationDiagnosis Start Observation: Mass Spec shows [M-Br+H] (Debromination) SolventCheck Are you using alcoholic solvents? (MeOH, EtOH, iPrOH) Start->SolventCheck BaseCheck Are you using Alkoxide/Amine bases? (NaOEt, Et3N, KOtBu) SolventCheck->BaseCheck No SolventSol CAUSE: Solvent is Hydride Source FIX: Switch to Toluene, DME, or THF SolventCheck->SolventSol Yes TempCheck Is reaction T > 80°C? BaseCheck->TempCheck No BaseSol CAUSE: Base is Hydride Donor FIX: Switch to K3PO4, Cs2CO3, or KF BaseCheck->BaseSol Yes LigandCheck Ligand Sterics Check TempCheck->LigandCheck No TempSol CAUSE: Thermal Homolysis/Beta-Elimination FIX: Lower T, switch to Pd(0) source with lower activation E TempCheck->TempSol Yes LigandSol CAUSE: Lack of Chemoselectivity FIX: Use bidentate (dppf) or bulky (QPhos) ligands LigandCheck->LigandSol Check Ligand Cone Angle

Figure 1: Diagnostic workflow for identifying the root cause of hydrodebromination in thiazole couplings.

Module 2: The Mechanism of Failure

To prevent debromination, you must understand how it happens. It is rarely random; it is a competitive catalytic cycle.

The Competitive Pathway

In a typical Suzuki coupling of a 2,4-dibromothiazole, you intend for the Palladium to insert at C2. Debromination occurs via two primary mechanisms:

  • Loss of Chemoselectivity: Pd inserts at C4/C5 instead of C2.

  • Hydride Transfer: Once inserted, a hydride source (

    
    ) intercepts the Pd-Ar species before transmetallation can occur.
    

Common Hydride Sources (The Enemy):

  • 
    -Hydride Elimination:  From solvents like isopropanol or ethanol.
    
  • Alkoxides: Bases like Sodium Ethoxide can transfer a hydride to Pd.

  • Formates: Often generated in situ from CO sources or DMF decomposition.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd_C2 Oxidative Addition (C2) (Fast) Pd0->OxAdd_C2 Preferred OxAdd_C4 Oxidative Addition (C4) (Slow but Non-Zero) Pd0->OxAdd_C4 Competes at High T Thiazole 2,4-Dibromothiazole Thiazole->OxAdd_C2 Thiazole->OxAdd_C4 TransMet Transmetallation (Boronic Acid) OxAdd_C2->TransMet Prod C2-Coupled Product (C4-Br Intact) TransMet->Prod RedElim Reductive Elimination (H-Transfer) OxAdd_C4->RedElim Intercepted by H- Hydride Hydride Source (Alcohol/Base) Hydride->RedElim RedElim->Pd0 Waste Debrominated Byproduct (M-79+1) RedElim->Waste

Figure 2: Kinetic competition between the desired coupling cycle (Blue) and the debromination off-ramp (Red).

Module 3: Troubleshooting Q&A

Scenario A: Suzuki Coupling

Q: I am trying to couple a boronic acid to the C2 position of 2,4-dibromothiazole. The C2 couples correctly, but the C4 bromine is also disappearing (becoming C4-H). Why?

A: You are likely using a protocol with a "dirty" hydride source.

  • The Cause: If you are using Ethanol/Water or Isopropanol/Water, the Pd(II) species formed after oxidative addition can undergo

    
    -hydride elimination from the solvent. This generates a Pd-H species which reduces the C-Br bond.
    
  • The Fix:

    • Switch Solvent: Use DME (Dimethoxyethane) or Toluene with a minimum amount of water (just enough to dissolve the base). These are aprotic and cannot donate hydrides via elimination.

    • Switch Base: Replace carbonate bases with Potassium Phosphate (

      
      )  or Cesium Fluoride (CsF) . These anhydrous bases allow for water-free conditions if necessary.
      
    • Catalyst Control: Use Pd(dppf)Cl2 . The bidentate ligand (dppf) has a large bite angle that enforces reductive elimination of the coupled product over the hydride transfer pathway [1].

Scenario B: Stille Coupling

Q: I am using Stille conditions (Stannane + Pd). I see significant debromination even in aprotic solvents like DMF.

A: This is often a temperature/catalyst mismatch.

  • The Cause: Stille couplings are often run at high temperatures (>100°C). At these temperatures, the activation energy difference between C2 and C4 oxidative addition narrows. Once Pd inserts at C4, if transmetallation with the stannane is slow, the Pd-Ar species will scavenge protons/hydrides from trace impurities or the solvent matrix (DMF can decompose to formates).

  • The Fix:

    • Catalyst: Switch to Pd(PPh3)4 or Bis(tri-tert-butylphosphine)palladium(0) . The bulky

      
       ligand facilitates oxidative addition at lower temperatures, allowing you to run the reaction at 60°C where chemoselectivity is higher [2].
      
    • Add Copper: Addition of CuI (10 mol%) can accelerate the Stille transmetallation step (the "Copper Effect"), ensuring the cross-coupling happens faster than the side-reaction (debromination) [3].

Scenario C: C-H Activation

Q: I am attempting C-H activation at C5, but the Br at C4 is being lost.

A: C-H activation requires a base to deprotonate the substrate.

  • The Cause: This is a "Base-Assisted" failure. Strong bases used in C-H activation (like KOtBu) are potent single-electron donors and hydride sources.

  • The Fix: Use a Pivalate system (Pd(OAc)2 + PivOH + K2CO3). The pivalate acts as a proton shuttle (CMD mechanism) allowing the use of weaker carbonate bases that are less prone to causing debromination [4].

Module 4: Validated Protocols

Protocol 1: High-Fidelity Suzuki Coupling (C2-Selective)

Best for: Preserving C4/C5 halogens while coupling at C2.

ComponentReagentFunction
Substrate 2,4-Dibromothiazole (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.1 equiv)Nucleophile
Catalyst Pd(dppf)Cl2 · DCM (3 mol%) High-selectivity catalyst
Base K3PO4 (2.0 equiv) Non-hydride donor base
Solvent 1,4-Dioxane (Anhydrous) Aprotic solvent
Temp 80°CKinetic control

Procedure:

  • Charge a reaction vial with the thiazole, boronic acid, base, and catalyst.

  • Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling).

  • Add anhydrous Dioxane via syringe.

  • Heat to 80°C. Monitor via LCMS at 1 hour.

  • Stop point: Do not let the reaction run overnight; prolonged heating after consumption of starting material promotes oxidative addition at the remaining halogen.

Protocol 2: The "Rescue" Negishi Coupling

Best for: Extremely sensitive substrates where Suzuki fails.

Negishi coupling (Zinc reagents) is often superior to Suzuki for preventing debromination because it operates in strictly anhydrous/aprotic conditions, eliminating the primary source of hydrides (water/alcohols) [5].

  • Zinc Reagent Prep: Generate Aryl-ZnCl from Aryl-Br +

    
    -BuLi + ZnCl2 in THF at -78°C.
    
  • Coupling: Cannulate the organozinc solution into a flask containing the bromothiazole and Pd(PPh3)4 (2 mol%) in THF at 0°C.

  • Warm Up: Allow to warm to Room Temperature.

  • Why this works: The reaction occurs at low temperature (0°C to RT), and THF contains no acidic protons or hydride donors.

References

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Source: Journal of Organic Chemistry (ACS)

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Source: National Institutes of Health (PMC)

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Source: ResearchGate

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Source: Chemical Communications (RSC)

  • 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. Source: ResearchGate

Optimization

Technical Support Center: Stability of Thiazole Methanol Derivatives Under Basic Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with thiazole methanol derivatives. It provides in-depth troubleshooting advice, frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with thiazole methanol derivatives. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address stability challenges encountered under basic (alkaline) conditions. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of thiazole methanol derivatives in alkaline environments.

Q1: I'm observing a rapid loss of my compound's activity and inconsistent results in my assay, which is run at a basic pH. What is the likely cause?

This is a classic sign of compound degradation. The thiazole ring, while aromatic, possesses inherent reactivity that makes it susceptible to degradation under certain conditions, particularly in alkaline media.[1] The primary cause is often base-mediated hydrolysis of the thiazole ring itself.[1] The electron-deficient C2 position (the carbon atom between the nitrogen and sulfur) is particularly susceptible to nucleophilic attack, which can be the initiating step in ring cleavage.[2]

Q2: What are the primary chemical degradation pathways for a thiazole methanol derivative under basic conditions?

The principal degradation pathway is hydrolysis . Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, leading to two main outcomes:

  • Thiazole Ring Opening: The most common pathway involves nucleophilic attack at the C2 position. This can lead to a cascade of reactions resulting in the cleavage of the C-S bond and the formation of various acyclic impurities.[3]

  • Side-Chain Reactions: While the thiazole ring is often the primary site of instability, the methanol substituent can also be involved. For example, under strongly basic conditions, the hydroxyl group can be deprotonated, which may facilitate elimination reactions or other rearrangements depending on the overall molecular structure.

Q3: What experimental factors have the most significant impact on the stability of these compounds?

Several factors synergistically influence the rate of degradation:

  • pH and Base Strength: This is the most critical factor. Stability decreases significantly as pH increases. The use of strong bases (e.g., NaOH, KOH) will accelerate degradation more than weaker bases (e.g., K₂CO₃, triethylamine).[1]

  • Temperature: Degradation reactions are almost always accelerated by elevated temperatures.[1] Conducting reactions at the lowest effective temperature is crucial.

  • Substituents on the Thiazole Ring: The electronic properties of other substituents on the ring play a major role. Electron-withdrawing groups can further increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may increase the ring's stability.[4][5]

Q4: How can I quickly assess the stability of my specific thiazole methanol derivative before starting a lengthy experiment?

A preliminary forced degradation study is highly recommended. This involves exposing a small amount of your compound to the proposed basic conditions (or slightly harsher conditions) for a short period. By monitoring the sample with a suitable analytical method like HPLC, you can quickly determine if significant degradation occurs.[6][7] This proactive step can save considerable time and resources.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems related to the instability of thiazole methanol derivatives in basic media.

Issue 1: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis
  • Symptom: Your reaction mixture or purified sample shows new peaks in the chromatogram over time, which were not present initially.

  • Causality: This strongly indicates that your parent compound is degrading into one or more new chemical entities. The number and retention times of these new peaks can provide clues about the degradation pathway.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Low or No Yield in a Base-Catalyzed Reaction
  • Symptom: You are attempting a reaction that requires a base (e.g., a condensation, alkylation), but you recover mostly starting material or a complex mixture of unidentifiable products.

  • Causality: The required basic conditions are likely degrading your thiazole methanol starting material faster than the desired reaction can proceed. The desired product, if formed, may also be unstable under the reaction conditions.

  • Solutions:

    • Screen Weaker Bases: Test a panel of weaker organic or inorganic bases (e.g., DBU, DIPEA, K₂CO₃, Cs₂CO₃) instead of strong hydroxides.

    • Lower the Temperature: Perform the reaction at 0°C or even lower temperatures to slow the rate of degradation relative to the desired reaction.

    • Protecting Groups: In complex syntheses, it may be necessary to temporarily protect the hydroxyl group to prevent side reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[8][9][10] The choice of protecting group must be compatible with downstream reaction conditions.

Data Summary: Stability Profile of Thiazole Derivatives

This table provides a qualitative summary of the expected stability of a typical thiazole derivative under various stress conditions, based on common findings in forced degradation studies.[1][6]

Stress ConditionReagent/ParametersTemperatureExpected Stability/Outcome
Alkaline Hydrolysis 0.1 M - 1 M NaOHRoom TempPotential for slow degradation over extended periods.
0.1 M - 1 M NaOH60°C - 80°CHigh Degradation Expected. Significant ring cleavage is likely.[1][6]
1 M K₂CO₃ in MeOHRefluxModerate stability, but degradation is possible.
Acidic Hydrolysis 0.1 M - 1 M HCl60°C - 80°CDegradation is possible, but thiazoles are often more stable than in base.
Oxidative Stress 3-30% H₂O₂Room TempPotential for oxidation at the sulfur atom to form sulfoxides.[1]
Thermal Stress Solid State80°CGenerally stable, but depends on the specific molecule's melting point.
Photochemical Stress UV or SunlightRoom TempPhotodegradation is possible, leading to complex product mixtures.[1][11]
Key Experimental Protocols
Protocol 1: Rapid Forced Degradation Study Under Basic Conditions

This protocol allows for a quick assessment of a compound's lability in a basic aqueous solution.

Objective: To determine if a thiazole methanol derivative degrades significantly under stressed alkaline conditions.

Materials:

  • Thiazole methanol derivative

  • 1 M NaOH solution

  • 1 M HCl solution (for neutralization)

  • Acetonitrile or Methanol (HPLC grade)

  • Deionized water

  • HPLC system with a C18 column and UV detector[6]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[1]

  • Stress Sample Preparation:

    • In a clean vial, mix 0.5 mL of your stock solution with 0.5 mL of 1 M NaOH.

    • This creates a 1:1 organic/aqueous solution with a final NaOH concentration of 0.5 M and a compound concentration of ~0.5 mg/mL.

  • Control Sample (T=0): Immediately after preparing the stress sample, take a 100 µL aliquot, transfer it to an HPLC vial, and add 100 µL of 0.5 M HCl to neutralize it. Dilute with mobile phase to a suitable concentration for HPLC analysis. This is your "time zero" reference point.

  • Incubation: Tightly cap the stress sample vial and place it in a heating block or water bath set to 60°C.[1]

  • Time-Point Sampling: After a set time (e.g., 4, 8, or 24 hours), withdraw another 100 µL aliquot from the heated vial. Neutralize and dilute it in an HPLC vial exactly as done for the control sample.

  • HPLC Analysis: Analyze the control (T=0) and the stressed time-point samples by HPLC. Compare the peak area of the parent compound and observe the formation of any new peaks. A significant decrease in the parent peak area indicates degradation.

Self-Validation: The T=0 sample acts as a crucial control. If the parent peak is already diminished in this sample, it indicates immediate degradation upon contact with the base or an issue with the analytical method. The appearance of new, well-resolved peaks in the stressed sample validates that the method is "stability-indicating."

Mechanistic Insights

Understanding the potential degradation mechanism is key to rationally designing more stable molecules or reaction conditions.

A plausible pathway for the base-induced degradation of a thiazole methanol derivative begins with the deprotonation of the most acidic proton. While the alcohol proton is acidic, the C2-H proton on the thiazole ring is also known to be acidic (pKa ~20-25 in DMSO) and can be removed by a strong base.[12] However, direct nucleophilic attack by hydroxide at the electron-deficient C2 is a more commonly cited pathway for hydrolysis under aqueous basic conditions.

Caption: Simplified pathway for base-catalyzed ring hydrolysis.

References
  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758-770. [Link]

  • de Oliveira, R. S., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Alneyadi, A. H., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 22(9), 1388. [Link]

  • Venkatesh, P. (2018). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

  • Hreljac, I., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3925. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Al-Ostath, A. I. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 207-246. [Link]

  • Chegg. (2021). Solved The thiazole derivative A is acidic due to the. [Link]

  • Nagata, T., et al. (2007). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 15(1), 488-511. [Link]

  • Rahman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 22-38. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3941. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3941. [Link]

  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38, 45-56. [Link]

  • PubChem. 4-Methyl-5-thiazoleethanol acetate. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Singh, S., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1266, 133479. [Link]

  • Wikipedia. Thiazole. [Link]

  • El-Gazzar, M. G., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 14(1), 2235. [Link]

  • Sharma, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 143-151. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Singh, P., et al. (2022). A review on thiazole derivatives: synthetic approaches and pharmacological evidences. Journal of Molecular Structure, 1250, 131776. [Link]

  • Singh, S., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry, 61(1), 4-33. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • Alneyadi, A. H., et al. (2016). Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. Chemical Engineering Journal, 303, 529-538. [Link]

  • Bajaj, S., et al. (2012). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Applied Pharmaceutical Science, 2(3), 137-145. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 2-Bromothiazole in Cross-Coupling Reactions

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for overcoming the challenges associated with the low reactivity of 2-bromothiazole in cros...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for overcoming the challenges associated with the low reactivity of 2-bromothiazole in cross-coupling reactions. This guide is structured to address both fundamental questions and specific experimental hurdles, ensuring you can confidently navigate your synthetic challenges.

The inherent electronic nature of the 2-bromothiazole scaffold often leads to sluggish or failed cross-coupling reactions. The electron-withdrawing character of the thiazole ring deactivates the C-Br bond towards oxidative addition, the rate-limiting step in many palladium-catalyzed cycles. Furthermore, the endocyclic nitrogen and sulfur atoms can act as potential ligands, coordinating to the palladium center and inhibiting catalysis. This guide provides a systematic approach to troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the reactivity of 2-bromothiazole in various cross-coupling reactions.

Q1: Why is 2-bromothiazole generally less reactive than other aryl bromides in cross-coupling reactions?

A1: The reduced reactivity of 2-bromothiazole stems from the electronic properties of the thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms deactivates the C-Br bond, making the oxidative addition of a Pd(0) catalyst more difficult.[1][2] This is a critical initial step in most cross-coupling catalytic cycles.[3][4][5]

Q2: What are the most common cross-coupling reactions performed with 2-bromothiazole?

A2: Despite its challenges, 2-bromothiazole is a valuable building block and is frequently used in several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[6][7]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines.[3][8][9]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[10][11]

  • Heck Coupling: For C-C bond formation with alkenes.[12][13]

  • C-S Coupling: For the formation of thioethers.[14][15]

Q3: How does the choice of palladium precatalyst affect the reaction?

A3: The choice of palladium source is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[2] This can sometimes be inefficient. Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more effective as they are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base.[1][16]

Q4: Can the thiazole nitrogen and sulfur atoms interfere with the catalyst?

A4: Yes, the lone pairs on the thiazole nitrogen and sulfur can coordinate to the palladium center. This can lead to catalyst inhibition by occupying coordination sites and hindering the desired catalytic cycle.[1] The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This guide provides a problem-oriented approach to resolving common issues encountered during the cross-coupling of 2-bromothiazole.

Problem 1: Low or No Conversion of 2-Bromothiazole

You observe that a significant amount of your 2-bromothiazole starting material remains unreacted after the allotted reaction time.

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Modify Reaction Conditions catalyst->conditions sub_catalyst1 Switch to a more active Pd precatalyst (e.g., G3/G4) catalyst->sub_catalyst1 Inactive Catalyst? sub_catalyst2 Screen bulky, electron-rich phosphine ligands (XPhos, SPhos) catalyst->sub_catalyst2 Poor Ligand Choice? reagents Check Reagent Quality conditions->reagents sub_conditions1 Increase temperature (in 10-20°C increments) conditions->sub_conditions1 sub_conditions2 Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) conditions->sub_conditions2 sub_conditions3 Change solvent system (e.g., Dioxane, Toluene) conditions->sub_conditions3 sub_reagents1 Use fresh, pure 2-bromothiazole reagents->sub_reagents1 sub_reagents2 Ensure coupling partner is stable and pure reagents->sub_reagents2

Caption: Troubleshooting decision tree for low reaction yield.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium precatalyst is of good quality and has been stored properly. Consider using a pre-activated or air-stable precatalyst like a G3 or G4 palladacycle to bypass inefficient in situ reduction of Pd(II) sources.[1][6]
Inefficient Oxidative Addition This is often the rate-limiting step for electron-deficient substrates. Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[4][6] These ligands promote the formation of a more reactive, low-coordinate Pd(0) species.
Inappropriate Base The choice of base is critical. For Suzuki couplings, if milder bases like K₂CO₃ are ineffective, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][6] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.
Suboptimal Solvent The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are generally good starting points.[1] For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial by helping to dissolve the inorganic base.[17]
Incorrect Reaction Temperature Cross-coupling with deactivated aryl bromides often requires elevated temperatures. If the reaction is sluggish at a lower temperature (e.g., 80°C), incrementally increase the temperature by 10-20°C, up to the reflux temperature of your solvent.[6][17]
Problem 2: Significant Formation of Side Products

Your reaction proceeds, but you observe substantial amounts of undesired byproducts, such as homocoupling of the coupling partner or hydrodehalogenation of 2-bromothiazole.

Side Product Primary Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Often promoted by the presence of oxygen, which can re-oxidize Pd(0), or if the transmetalation/reductive elimination is slow.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). Using a modern Pd(0) precatalyst can also disfavor the formation of species that lead to homocoupling.[1]
Hydrodehalogenation (Ar-Br → Ar-H) Can be caused by the presence of water or other protic sources, or by β-hydride elimination from certain intermediates.Ensure anhydrous conditions by using dry solvents and reagents. Select ligands that favor reductive elimination over competing pathways.[17]
Protodeboronation (Suzuki) The C-B bond of the boronic acid is cleaved by hydrolysis. This is often accelerated by high temperatures and prolonged reaction times.Use a more stable boronic ester (e.g., pinacol or MIDA esters). Use a finely powdered, anhydrous base like K₃PO₄ to minimize excess water.[1][2]
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne, often promoted by the presence of oxygen and high concentrations of the copper(I) cocatalyst.Ensure the reaction is performed under an inert atmosphere. Reduce the amount of the copper salt (e.g., CuI) or consider a copper-free Sonogashira protocol.[6]

Experimental Protocols: Recommended Starting Points

The following are generalized, robust starting protocols for common cross-coupling reactions with 2-bromothiazole. These should be considered as starting points for further optimization.

Protocol 1: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction & Workup A Add 2-bromothiazole (1.0 eq.), boronic acid (1.2 eq.), K₃PO₄ (2.0 eq.) to an oven-dried vial. B Add Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%). A->B C Evacuate and backfill the vial with Argon (3x). B->C D Add degassed dioxane/water (10:1 mixture). C->D E Heat the reaction at 100-110°C and monitor by TLC/LC-MS. F Cool to RT, dilute with EtOAc, and wash with water and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To an oven-dried reaction vial equipped with a stir bar, add 2-bromothiazole (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and finely powdered K₃PO₄ (2.0-3.0 eq.).[6]

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (e.g., XPhos, 2-6 mol%).

  • Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as 1,4-dioxane or toluene, often with a small amount of water (e.g., a 10:1 ratio).[1]

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

cluster_setup Reaction Setup cluster_reaction Reaction & Workup setup1 Add Pd precatalyst (e.g., RuPhos Pd G3, 2 mol%), ligand (RuPhos, 4 mol%), and NaOtBu (1.2 eq.) to a vial. setup2 Seal, evacuate, and backfill with Argon (3x). setup1->setup2 setup3 Add degassed toluene. setup2->setup3 setup4 Add 2-bromothiazole (1.0 eq.) and amine (1.1 eq.). setup3->setup4 react1 Heat the reaction at 100°C and monitor by TLC/LC-MS. react2 Cool, dilute with ether, and filter through celite. react1->react2 react3 Concentrate the filtrate. react2->react3 react4 Purify by column chromatography. react3->react4

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Detailed Steps:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), ligand (e.g., RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.) to an oven-dried reaction vial.[18]

  • Seal the vial, remove from the glovebox, and add a degassed solvent (e.g., toluene or dioxane).

  • Add a solution of 2-bromothiazole (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with aqueous ammonium chloride if a strong base was used.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

References

  • BenchChem. (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). McMaster University.
  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Wikipedia. (n.d.).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling.
  • Reddit. (2017, January 29).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Cross-Coupling Chemistry. (n.d.). University of Rochester.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Thiazole Alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of drug discovery and development. Among the vast array of heterocyclic scaffolds, thiazoles hold a prominent position due to their diverse biological activities. The introduction of bromine and alcohol functionalities to the thiazole ring further expands their chemical space, leading to molecules with potentially enhanced therapeutic properties. Mass spectrometry stands as an indispensable tool for the characterization of these complex molecules. This guide provides an in-depth comparison of the fragmentation patterns of brominated thiazole alcohols under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into their gas-phase behavior and aiding in their unambiguous identification.

The Decisive Role of Ionization Technique

The choice of ionization method is paramount as it dictates the extent of fragmentation and, consequently, the nature of the information that can be gleaned from a mass spectrum. Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[2] This fundamental difference in energy deposition leads to distinct and complementary fragmentation pathways for brominated thiazole alcohols.

Electron Ionization (EI-MS): Unraveling the Molecular Blueprint

Under the high-energy electron bombardment of EI, brominated thiazole alcohols undergo a cascade of fragmentation reactions, revealing the intricate connections within the molecule. The resulting mass spectrum is a complex but informative mosaic of fragment ions.

Key Fragmentation Pathways in EI-MS

The fragmentation of a hypothetical brominated thiazole alcohol, such as 2-bromo-4-(hydroxymethyl)thiazole, is driven by the interplay of the three key functional groups: the bromine atom, the thiazole ring, and the alcohol moiety.

  • The Bromine Isotopic Signature: A hallmark of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, these peaks will appear as a pair of signals of roughly equal intensity, separated by two mass-to-charge units (m/z). This provides an immediate and confident identification of the presence of bromine in the molecule.

  • Alcohol-Driven Fragmentation: The alcohol functional group directs two primary fragmentation pathways:

    • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like 2-bromo-4-(hydroxymethyl)thiazole, this would result in the loss of a hydrogen radical to form a stable oxonium ion, or the loss of the hydroxymethyl radical.

    • Dehydration: The elimination of a water molecule (H₂O), resulting in a peak at M-18, is a common fragmentation pathway for alcohols.[3]

  • Thiazole Ring Fragmentation: The thiazole ring itself is susceptible to cleavage under EI conditions. Common fragmentation pathways for substituted thiazoles involve the rupture of the ring to produce characteristic ions. For instance, the cleavage of the S-C2 and N3-C4 bonds can lead to the formation of smaller, stable fragments.

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to generate a [M-Br]⁺ ion. This can occur either through the loss of a bromine radical or through the elimination of HBr.

The NIST Mass Spectrometry Data Center provides a valuable reference spectrum for the closely related compound, 4-methyl-5-thiazoleethanol, which illustrates the characteristic fragmentation of a thiazole alcohol.[4]

Hypothetical EI Fragmentation of 2-bromo-4-(hydroxymethyl)thiazole

The following table summarizes the expected key fragments for a compound like 2-bromo-4-(hydroxymethyl)thiazole under EI-MS.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment IonFragmentation Pathway
193195[M]⁺Molecular Ion
175177[M-H₂O]⁺Dehydration of the alcohol
164166[M-CHO]⁺α-cleavage of the alcohol
114114[M-Br]⁺Loss of bromine radical
8585[C₃H₂NS]⁺Thiazole ring fragment

Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Weight Determination and Beyond

In contrast to the extensive fragmentation observed in EI-MS, ESI-MS provides a much "softer" ionization, preserving the molecular integrity of the analyte. This is particularly advantageous for polar and thermally labile molecules like brominated thiazole alcohols.

Characteristics of ESI-MS Spectra
  • Dominant Protonated Molecule: The most prominent peak in the positive-ion ESI mass spectrum of a brominated thiazole alcohol will typically be the protonated molecule, [M+H]⁺. The characteristic bromine isotopic pattern will be observed for this ion, appearing as [M+H]⁺ and [M+H+2]⁺.

  • Minimal In-Source Fragmentation: Under standard ESI conditions, fragmentation is minimal. This allows for the unambiguous determination of the molecular weight of the compound.

  • Adduct Formation: It is common to observe adducts with solvent molecules or salts, such as [M+Na]⁺ or [M+K]⁺.

Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Structural Insights

While a single-stage ESI-MS spectrum provides limited structural information, coupling it with tandem mass spectrometry (MS/MS) allows for controlled fragmentation. In an ESI-MS/MS experiment, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID). This controlled fragmentation provides valuable structural information that is complementary to that obtained from EI-MS.

The fragmentation of the [M+H]⁺ ion of a brominated thiazole alcohol in ESI-MS/MS will likely involve the same functional groups as in EI-MS, but the mechanisms and resulting fragment ions may differ due to the different precursor ion (an even-electron species in ESI versus an odd-electron species in EI). Common fragmentation pathways in ESI-MS/MS include the loss of small neutral molecules such as water and HBr.

Comparative Analysis: EI-MS vs. ESI-MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electron bombardmentHigh voltage applied to a liquid to create an aerosol
Ionization Type HardSoft
Molecular Ion Often weak or absent for alcoholsStrong [M+H]⁺ peak
Fragmentation Extensive and complexMinimal (in MS), controlled (in MS/MS)
Primary Information Structural elucidation, molecular fingerprintMolecular weight determination
Sample Requirements Volatile and thermally stableSoluble in a suitable solvent, suitable for polar compounds

Experimental Protocols

Sample Preparation for Mass Spectrometry

A stock solution of the brominated thiazole alcohol should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. For ESI-MS, this stock solution is typically diluted to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For direct infusion EI-MS, a small amount of the stock solution can be deposited onto a direct insertion probe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe-mass spectrometer equipped with an EI source.

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: Typically 200-250 °C.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

  • Data Acquisition: Scan mode over a mass range appropriate for the expected fragments (e.g., m/z 40-400).

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) Protocol
  • Instrument: A liquid chromatograph-mass spectrometer (LC-MS) or a syringe pump for direct infusion equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a flow rate and temperature optimized for the specific instrument.

  • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the specific instrument.

  • Mass Analyzer: Quadrupole, ion trap, TOF, or Orbitrap.

  • Data Acquisition (MS): Scan mode over a mass range that includes the expected [M+H]⁺ ion.

  • Data Acquisition (MS/MS): Product ion scan mode, with the [M+H]⁺ ion selected as the precursor. The collision energy should be optimized to induce sufficient fragmentation.

Visualizing the Fragmentation Pathways

EI_Fragmentation M Brominated Thiazole Alcohol [M]⁺ M_minus_H2O [M-H₂O]⁺ M->M_minus_H2O - H₂O M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• Thiazole_fragment Thiazole Ring Fragment M->Thiazole_fragment Ring Cleavage Alpha_cleavage α-Cleavage Product M->Alpha_cleavage α-Cleavage

Caption: Key fragmentation pathways of a brominated thiazole alcohol under Electron Ionization (EI).

ESI_Fragmentation cluster_MSMS ESI-MS/MS (CID) MH [M+H]⁺ MH_minus_H2O [M+H-H₂O]⁺ MH->MH_minus_H2O - H₂O MH_minus_HBr [M+H-HBr]⁺ MH->MH_minus_HBr - HBr

Sources

Comparative

A Comparative Guide to the HPLC Analysis of (2-Bromo-4-methylthiazol-5-yl)methanol: Establishing a Retention Time Reference

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical intermediates is fundamental to ensuring the integrity of synthetic pathways and the purity of final activ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical intermediates is fundamental to ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients. (2-Bromo-4-methylthiazol-5-yl)methanol, a key heterocyclic building block, requires robust analytical methods for its quantification and impurity profiling. This guide provides a comprehensive, experimentally-grounded framework for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. In the absence of a standardized public reference method, we present a validated starting protocol, compare alternative analytical approaches, and explain the scientific rationale behind the methodological choices.

The Analytical Challenge: Characterizing a Brominated Thiazole

(2-Bromo-4-methylthiazol-5-yl)methanol possesses a unique combination of chemical features—a brominated thiazole ring and a primary alcohol—that dictate its chromatographic behavior. The polar hydroxyl group provides a site for hydrogen bonding, while the heterocyclic ring system can engage in π-π interactions. The bromine atom adds to the molecule's overall hydrophobicity. A successful HPLC method must balance these characteristics to achieve sharp, symmetrical peaks with adequate retention.

Recommended HPLC Method and Expected Retention Time

Based on established methods for similar thiazole derivatives and general principles of reversed-phase chromatography, the following method is proposed as a robust starting point for the analysis of (2-Bromo-4-methylthiazol-5-yl)methanol.[1]

Table 1: Recommended HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the thiazole moiety, which is a standard for many small organic molecules.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of any residual silanol groups on the silica support, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol in reversed-phase HPLC as it typically provides lower backpressure and different selectivity.[3]
Gradient 10-95% B over 10 minA gradient elution is recommended to ensure the timely elution of the main compound while also effectively separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds, offering good sensitivity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.[1]

Under these conditions, the expected retention time for (2-Bromo-4-methylthiazol-5-yl)methanol is approximately 4.5 to 5.5 minutes . This prediction is based on the compound's structure and the behavior of similar molecules in reversed-phase systems.

Experimental Workflow for Method Validation

To ensure the reliability of the proposed HPLC method, a systematic workflow for validation should be followed. This process confirms that the method is suitable for its intended purpose.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL in Diluent) prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_std->prep_sample filter Filter through 0.45 µm Syringe Filter prep_sample->filter system_suitability System Suitability Test filter->system_suitability inject_std Inject Standard system_suitability->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC method validation.

Step-by-Step Protocol:
  • Solution Preparation :

    • Accurately weigh and dissolve (2-Bromo-4-methylthiazol-5-yl)methanol in the diluent to prepare a stock solution of 1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • System Suitability :

    • Before sample analysis, perform a system suitability test by injecting a standard solution multiple times.

    • Key parameters to check include:

      • Tailing Factor (T) : Should be ≤ 2.0 for a symmetrical peak.

      • Theoretical Plates (N) : Should be ≥ 2000 for good column efficiency.

      • Relative Standard Deviation (RSD) of Retention Time and Peak Area : Should be ≤ 2.0% for replicate injections.

  • Analysis and Data Interpretation :

    • Inject the prepared sample solution into the HPLC system.

    • The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for the analysis of (2-Bromo-4-methylthiazol-5-yl)methanol, other techniques can also be employed, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative accuracy, and suitability for non-volatile compounds.Requires more complex instrumentation and solvent consumption.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, low cost, and useful for reaction monitoring.[4][5]Lower resolution and primarily qualitative.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation in the gas phase followed by mass-based detection.Excellent for volatile impurities and provides structural information from mass spectra.May require derivatization for non-volatile compounds and can cause thermal degradation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods and more expensive instrumentation.

graph G {
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subgraph { rank=same; HPLC [pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [pos="-2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [pos="2,0!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; NMR [pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

HPLC -- TLC [label="Qualitative vs. Quantitative"]; HPLC -- GCMS [label="Volatility Requirement"]; HPLC -- NMR [label="Purity vs. Structure"]; TLC -- NMR [label="Screening vs. Identification"]; GCMS -- NMR [label="Impurity Profiling"]; }

Caption: Relationship between analytical techniques.

Conclusion and Best Practices

For the routine quality control and purity assessment of (2-Bromo-4-methylthiazol-5-yl)methanol, the recommended reversed-phase HPLC method provides a reliable and robust solution. By establishing a consistent retention time of approximately 4.5 to 5.5 minutes under the specified conditions, researchers can confidently monitor this key intermediate. For a comprehensive characterization, especially during process development, complementing HPLC data with orthogonal techniques such as GC-MS for volatile impurities and NMR for structural confirmation is highly recommended. This integrated analytical approach ensures the highest level of scientific integrity in drug discovery and development.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). MDPI. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]

  • Organic Solvents for Mobile Phases. Shimadzu. Available at: [Link]

  • Mobile Phase Selectivity. Phenomenex. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-4-methylthiazol-5-yl)methanol proper disposal procedures

Executive Summary: Operational Disposal Directive (2-Bromo-4-methylthiazol-5-yl)methanol (CAS: 103867-03-2) is a halogenated heteroaromatic alcohol used primarily as a scaffold in medicinal chemistry.[1] Due to the prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

(2-Bromo-4-methylthiazol-5-yl)methanol (CAS: 103867-03-2) is a halogenated heteroaromatic alcohol used primarily as a scaffold in medicinal chemistry.[1] Due to the presence of both a thiazole ring and a bromine substituent, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of toxic combustion byproducts (e.g., HBr, SOₓ, NOₓ) during downstream incineration.

Immediate Action Required:

  • Segregate as Halogenated Organic Waste .

  • Do NOT dispose of via sanitary sewer (biocidal potential).[1]

  • Do NOT mix with strong oxidizing agents or strong bases.[1]

Hazard Identification & Safety Profile

Before initiating disposal, the operator must validate the waste profile against the Global Harmonized System (GHS) criteria.

Parameter Specification Operational Implication
Signal Word WARNING Standard Level 2 containment required.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Use chemical fume hood for all transfers.[1]
Chemical Class Organobromine / Thiazole DerivativeMust be incinerated in a facility equipped with acid gas scrubbers.[1]
Physical State Solid (typically off-white to pale yellow)susceptible to dust formation; use anti-static tools.[1]
Reactivity Incompatible with Strong Oxidizers, Acid ChloridesRisk of exothermic reaction; keep separate from D001 (Ignitable) oxidizers.[1]

Personal Protective Equipment (PPE) Matrix:

  • Hands: Nitrile gloves (minimum 0.11 mm thickness) for incidental contact.[1] Double-gloving recommended for bulk handling.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: N95 particulate respirator if handling dry powder outside a fume hood; otherwise, hood sash at 18 inches.[1]

Waste Segregation & Handling Protocols

The Principle of Halogen Separation

Scientific Rationale: Incineration of organobromines generates hydrogen bromide (HBr).[1] If mixed with non-halogenated solvents (e.g., acetone, methanol) sent to standard fuel blending facilities, the HBr can corrode combustion chambers and poison catalytic converters. Therefore, this compound must be routed to dedicated halogenated waste streams destined for high-temperature incineration with caustic scrubbing.[1]

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or synthesized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • labeling: Affix a hazardous waste label with the following specific nomenclature:

    • Constituents: "(2-Bromo-4-methylthiazol-5-yl)methanol"[1][4][5]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][6][7]

  • Accumulation: Store in a Satellite Accumulation Area (SAA) away from heat sources.

  • Disposal Path: Lab Pack for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions containing the compound in solvents (e.g., DCM, THF, DMF).

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Organic Waste" carboy.[1]

    • If solvent is Non-Halogenated (e.g., Methanol): CRITICAL DECISION. Because the solute contains Bromine, the entire solution must now be classified as Halogenated Waste .

    • Reasoning: Even low concentrations of halogens (<1000 ppm) can trigger regulatory thresholds for halogenated waste handling (RCRA).[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize carefully before adding to the waste carboy to prevent pressurization.

Visualizing the Disposal Workflow

The following decision tree illustrates the logic for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: (2-Bromo-4-methylthiazol-5-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved FinalSolid Disposal A: Solid Waste Container (Lab Pack for Incineration) SolidPath->FinalSolid Contamination Does solution contain Oxidizers or Acids? LiquidPath->Contamination SolventCheck Solvent Type? HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens FinalHalo Disposal B: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo Trace Bromine Contaminates Stream Contamination->SolventCheck No Neutralize Neutralize / Quench (Separate Container) Contamination->Neutralize Yes Neutralize->SolventCheck

Figure 1: Operational decision tree for segregating (2-Bromo-4-methylthiazol-5-yl)methanol waste. Note that non-halogenated solutions must be upgraded to the halogenated stream due to the solute's bromine content.

Emergency Response: Spill Cleanup

In the event of a benchtop spill, follow this self-validating cleanup loop.

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Assess: If the spill is >50g or outside a hood, contact EHS immediately.[1]

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (dust hazard).[1] Use a wet wipe or HEPA vacuum.[1]

    • Liquids: Cover with vermiculite or polypropylene pads.[1]

  • Decontaminate: Wash surface with 10% soap solution, followed by water.[1]

  • Disposal: All cleanup materials (gloves, pads, wipes) must be placed in the Solid Hazardous Waste container, not regular trash.[1]

Regulatory Compliance (RCRA & EPA)

While (2-Bromo-4-methylthiazol-5-yl)methanol is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Code Determination:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .[1]

    • If the waste contains halogenated solvents (e.g., Methylene Chloride): F002 .[1]

    • If pure substance: Classify as Hazardous Waste (Toxic) based on SDS toxicity data (Oral LD50).[1]

  • EPA Recommendation: The EPA mandates that organobromine wastes be treated via incineration to ensure destruction of the thiazole ring and capture of bromine gases [1].

References

  • United States Environmental Protection Agency (EPA). Organobromine Production Wastes; Identification and Listing of Hazardous Waste.[1] Federal Register.[1] Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: 2-Bromo-5-methyl-1,3-thiazole.[1] Available at: [Link]

Sources

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